Product packaging for Sgc-gak-1(Cat. No.:)

Sgc-gak-1

Cat. No.: B610814
M. Wt: 389.2 g/mol
InChI Key: AUOSKLDNVNGKRR-UHFFFAOYSA-N
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Description

CHEMBL4443342 is a Unknown drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17BrN2O3 B610814 Sgc-gak-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSKLDNVNGKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of SGC-GAK-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated endocytosis, cell cycle progression, and viral entry.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, kinase selectivity, and cellular effects. Furthermore, this document outlines the key experimental protocols used to characterize this inhibitor and presents its mechanism through structured data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Introduction to GAK and this compound

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[2] GAK plays a crucial role in cellular trafficking by regulating the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular transport.[1] Its involvement has also been noted in centrosome maturation during mitosis. Dysregulation of GAK has been linked to several diseases, including Parkinson's disease and various cancers, making it an attractive therapeutic target.[2]

This compound is a potent, selective, and cell-active inhibitor of GAK.[2] It serves as a valuable chemical tool to investigate the cellular functions of GAK. Accompanying this compound are a structurally related negative control, SGC-GAK-1N, and an inhibitor for the primary off-target, RIPK2, which together allow for the precise dissection of GAK-specific cellular effects.

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been extensively characterized through various in vitro and in-cell assays.

Binding Affinity and Kinase Selectivity

This compound demonstrates high affinity for GAK with a dissociation constant (Kd) of 1.9 nM and an inhibitory constant (Ki) of 3.1 nM. Its selectivity has been profiled against a broad panel of kinases, revealing a high degree of specificity for GAK.

Target Kinase Binding Affinity (Ki/Kd) Assay Type
GAK Ki = 3.1 nM TR-FRET
GAK Kd = 1.9 nM KINOMEscan
AAK1Ki = 53 µMTR-FRET
STK16Ki = 51 µMTR-FRET
RIPK2Kd = 110 nMKINOMEscan
ADCK3Kd = 190 nMKINOMEscan
NLKKd = 520 nMKINOMEscan
Table 1: In vitro binding affinity of this compound for GAK and other kinases.
Cellular Target Engagement and Antiproliferative Activity

In cellular assays, this compound effectively engages GAK with an IC50 of 120 nM in a NanoBRET assay. Notably, it also demonstrates activity against RIPK2 in cells, albeit with a 3-fold lower potency (IC50 = 360 nM). This highlights the importance of using the provided control compounds to delineate GAK-specific effects.

This compound has shown potent antiproliferative activity in specific cancer cell lines, particularly those of prostate cancer origin.

Cell Line Antiproliferative IC50 (µM)
LNCaP0.05 ± 0.15
22Rv10.17 ± 0.65
Table 2: Antiproliferative activity of this compound in prostate cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the GAK kinase domain. This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, thereby interfering with GAK-mediated cellular processes.

GAK Signaling Pathway

GAK is a key regulator of clathrin-mediated endocytosis. It facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70. Inhibition of GAK by this compound is expected to stall this process, leading to an accumulation of clathrin-coated vesicles and disruption of intracellular trafficking.

GAK_Signaling_Pathway GAK Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor binds Clathrin Clathrin Adaptor->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle becomes Hsc70 Hsc70 GAK->Hsc70 activates Hsc70->CCV uncoats SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits

GAK's role in clathrin-coated vesicle uncoating and its inhibition by this compound.
Logical Relationship of this compound Action

The use of this compound in conjunction with its negative control (SGC-GAK-1N) and a RIPK2 inhibitor allows for a logical deduction of GAK-specific cellular functions.

Logical_Relationship Logical Flow for Delineating GAK-Specific Effects SGC_GAK_1 This compound (Inhibits GAK and RIPK2) Cellular_Phenotype Observed Cellular Phenotype SGC_GAK_1->Cellular_Phenotype SGC_GAK_1N SGC-GAK-1N (Inactive Control) SGC_GAK_1N->Cellular_Phenotype RIPK2_inhibitor RIPK2 Inhibitor (Inhibits RIPK2 only) RIPK2_inhibitor->Cellular_Phenotype GAK_dependent GAK-dependent Phenotype Cellular_Phenotype->GAK_dependent Present with this compound Absent with SGC-GAK-1N and RIPK2i RIPK2_dependent RIPK2-dependent Phenotype Cellular_Phenotype->RIPK2_dependent Present with this compound and RIPK2i Absent with SGC-GAK-1N Off_target Off-target/ Non-specific Effect Cellular_Phenotype->Off_target Present with this compound and SGC-GAK-1N Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_incell In-Cell Characterization KINOMEscan KINOMEscan Assay (Selectivity Profiling) TR_FRET TR-FRET Assay (Binding Affinity) KINOMEscan->TR_FRET NanoBRET NanoBRET Assay (Target Engagement) Cell_Viability Cell Viability Assay (Antiproliferative Effects) NanoBRET->Cell_Viability SGC_GAK_1 This compound SGC_GAK_1->KINOMEscan SGC_GAK_1->NanoBRET

References

SGC-GAK-1: A Comprehensive Technical Guide to a Chemical Probe for GAK Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, intracellular trafficking, and centrosome maturation.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention.[4][5] this compound is a valuable tool for elucidating the physiological and pathological functions of GAK. It is a potent, selective, and cell-active inhibitor that, when used with its corresponding negative control, SGC-GAK-1N, allows for rigorous investigation of GAK biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-GAK-1N.

Table 1: Biochemical and Cellular Potency of this compound
ParameterThis compoundSGC-GAK-1NAssay TypeNotes
Kd 1.9 nM> 10,000 nMCompetition Binding Assay (DiscoverX)Dissociation constant, a measure of binding affinity.
Ki 3.1 nMNot reportedEnzyme Inhibition AssayInhibition constant, a measure of inhibitor potency.
Cellular IC50 (GAK) 110 nM> 10,000 nMNanoBRET Target Engagement AssayHalf-maximal inhibitory concentration in a cellular context.
Cellular IC50 (RIPK2) 360 nMNot reportedNanoBRET Target Engagement AssayDemonstrates off-target engagement at higher concentrations.
Table 2: Kinase Selectivity Profile of this compound
KinaseKd (nM)Fold Selectivity vs. GAKAssay Type
GAK 1.91KINOMEscan (DiscoverX)
RIPK2 11058KINOMEscan (DiscoverX)
Other Kinases >57 (for all other kinases tested)>30KINOMEscan (DiscoverX)
Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineIC50 (µM)Androgen Receptor (AR) Status
LNCaP ~0.8AR-positive
VCaP ~1.5AR-positive
22Rv1 ~0.9AR-positive, expresses AR splice variants
PC3 >10AR-negative
DU145 >10AR-negative

Data derived from cell viability assays after 72 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KINOMEscan Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.

Methodology:

  • Kinase Library: A comprehensive panel of human kinases is expressed as DNA-tagged proteins.

  • Ligand Immobilization: An immobilized, broad-spectrum kinase inhibitor is used to capture the kinases.

  • Competition: The DNA-tagged kinases are incubated with the immobilized ligand and a single concentration (e.g., 1 µM) of this compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.

  • Hit Identification: Kinases that are significantly competed off by this compound are identified as "hits."

  • Kd Determination: For identified hits, dose-response curves are generated by incubating the kinase with a range of this compound concentrations to determine the dissociation constant (Kd).

NanoBRET Target Engagement Assay

This assay measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).

Methodology:

  • Cell Line: HEK293 cells are typically used.

  • Transfection: Cells are transiently transfected with a vector expressing a fusion protein of GAK and NanoLuc luciferase (NanoLuc-GAK).

  • Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates.

  • Compound Incubation: Cells are treated with varying concentrations of this compound or the negative control and incubated for a defined period (e.g., 2 hours) to allow for compound entry and target binding.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of GAK is added to the wells.

  • Substrate Addition: A NanoLuc substrate is added to induce luminescence.

  • BRET Measurement: The BRET signal, which is the ratio of the tracer's emission to the NanoLuc emission, is measured using a luminometer. Compound binding to GAK displaces the tracer, leading to a decrease in the BRET signal.

  • IC50 Calculation: The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Displacement Assay

This biochemical assay measures the ability of a compound to displace a fluorescently labeled ligand from a kinase.

Methodology:

  • Reagents: Recombinant GAK protein, a fluorescently labeled GAK ligand (tracer), and a lanthanide-labeled antibody specific for a tag on the GAK protein (e.g., GST or His).

  • Assay Plate Setup: The assay is performed in a low-volume microplate (e.g., 384-well).

  • Compound Dilution: this compound is serially diluted to create a range of concentrations.

  • Reaction Mixture: GAK protein, the tracer, and the lanthanide-labeled antibody are combined in an assay buffer.

  • Compound Addition: The diluted this compound is added to the reaction mixture.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader, which excites the donor lanthanide and measures the emission from both the donor and the acceptor tracer.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by this compound. The IC50 value is determined from the dose-response curve.

Cell Viability Assay (e.g., using WST-8)

This colorimetric assay measures the number of viable cells in a culture by assessing mitochondrial dehydrogenase activity.

Methodology:

  • Cell Seeding: Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, SGC-GAK-1N, or a vehicle control.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution containing a water-soluble tetrazolium salt (WST-8) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving GAK and a typical workflow for validating a chemical probe.

Caption: GAK's role in clathrin-mediated endocytosis.

Chemical_Probe_Validation_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_controls Essential Controls Binding_Assay Competition Binding Assay (e.g., KINOMEscan) Enzyme_Assay Enzyme Inhibition Assay (e.g., TR-FRET) Binding_Assay->Enzyme_Assay Confirms Potency Target_Engagement Target Engagement Assay (e.g., NanoBRET) Enzyme_Assay->Target_Engagement Validates Cell Permeability & Target Binding Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Target_Engagement->Phenotypic_Assay Links Target Engagement to Cellular Phenotype Negative_Control Inactive Negative Control (SGC-GAK-1N) Negative_Control->Phenotypic_Assay Ensures Phenotype is Target-Specific Off_Target_Control Off-Target Selective Probe (for RIPK2) Off_Target_Control->Phenotypic_Assay Deconvolutes Off-Target Effects

Caption: Workflow for chemical probe validation.

References

The Multifaceted Roles of Cyclin G-Associated Kinase (GAK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes. Initially identified as a partner of cyclin G, its functions extend far beyond cell cycle control, playing pivotal roles in clathrin-mediated endocytosis, intracellular trafficking, and mitotic progression.[1][2][3] Its dysregulation has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular functions of GAK, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Core Cellular Functions of GAK

GAK's cellular functions are diverse, reflecting its modular structure which includes an N-terminal kinase domain, a central clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[4]

Clathrin-Mediated Endocytosis and Trafficking

GAK is a key player in clathrin-mediated endocytosis (CME), a process essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in this pathway is the uncoating of clathrin-coated vesicles. GAK, in concert with the chaperone protein Hsc70, facilitates the disassembly of the clathrin lattice from newly formed vesicles, a crucial step for their subsequent fusion with endosomes. Depletion of GAK leads to a marked decrease in the internalization of cargo, such as transferrin and epidermal growth factor (EGF).

Beyond uncoating, GAK is also involved in the recruitment of clathrin and adaptor proteins (APs) to the plasma membrane and the trans-Golgi network. GAK phosphorylates the μ2 subunit of the AP-2 complex, which is thought to enhance its cargo binding affinity.

Cell Cycle Regulation and Mitosis

While initially named for its association with cyclin G, GAK's role in the cell cycle is most prominent during mitosis. Knockdown of GAK leads to defects in mitotic progression, including metaphase arrest, chromosome misalignment, and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, preventing cells from proceeding to anaphase. GAK's function in mitosis is closely linked to its interaction with clathrin, which also localizes to the mitotic spindle and is required for proper spindle stability and chromosome alignment.

Role in Cancer

GAK is overexpressed in several types of cancer, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer, where its expression levels correlate with disease progression. In DLBCL, GAK has been identified as a critical dependency for cell-cycle progression, and its inhibition leads to mitotic arrest and apoptosis. The anti-proliferative effects of GAK inhibition in cancer cells highlight its potential as a therapeutic target.

Involvement in Viral Infections

GAK plays a crucial role in the life cycle of numerous viruses. As many viruses exploit the host cell's endocytic machinery for entry, GAK's function in clathrin-mediated endocytosis makes it a key host factor for viral infection. Inhibition of GAK has been shown to block the entry and assembly of viruses such as Hepatitis C virus (HCV) and Ebola virus. This has positioned GAK as a promising target for the development of broad-spectrum antiviral therapies.

Quantitative Data on GAK Function

A growing body of research has provided quantitative insights into GAK's kinase activity and its inhibition.

Inhibitor Target Binding Affinity (Ki/Kd) Inhibitory Concentration (IC50) Cellular Activity Reference
SGC-GAK-1 GAKKi: 3.1 nM, Kd: 1.9 nM110 nM (in live cell NanoBRET assay)Potent antiproliferative activity in LNCaP and 22Rv1 prostate cancer cells (IC50: 0.05 µM and 0.17 µM, respectively)
GAK inhibitor 49 GAKKi: 0.54 nM56 nM (cellular)Potent and selective GAK inhibitor

Signaling Pathways Involving GAK

GAK is integrated into several critical cellular signaling pathways.

Clathrin-Mediated Endocytosis Pathway

GAK_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Scission GAK GAK GAK->AP2 Phosphorylates μ2 subunit Hsc70 Hsc70 GAK->Hsc70 Recruits Hsc70->CoatedVesicle Uncoats Dynamin Dynamin Dynamin->CoatedPit Mediates Scission UncoatedVesicle Uncoated Vesicle Endosome Early Endosome UncoatedVesicle->Endosome Fuses with CoatedVesicle->GAK Recruited to CoatedVesicle->UncoatedVesicle Uncoating

Caption: GAK's role in clathrin-mediated endocytosis.

GAK in Mitotic Progression

GAK_Mitosis_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome GAK GAK Clathrin Clathrin GAK->Clathrin Interacts with MitoticSpindle Mitotic Spindle GAK->MitoticSpindle Localizes to Clathrin->MitoticSpindle Localizes to ProperSpindle Proper Spindle Assembly & Function MitoticSpindle->ProperSpindle Chromosomes Chromosomes ChromosomeCongression Chromosome Congression ProperSpindle->ChromosomeCongression MetaphaseAnaphase Metaphase to Anaphase Transition ChromosomeCongression->MetaphaseAnaphase CellDivision Successful Cell Division MetaphaseAnaphase->CellDivision

Caption: GAK's involvement in mitotic spindle function.

GAK and EGFR Signaling

GAK_EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_knockdown GAK Knockdown EGF EGF EGFR EGFR EGF->EGFR Binds & Activates InternalizedEGFR Internalized EGFR EGFR->InternalizedEGFR Internalization via CME GAK GAK GAK->InternalizedEGFR Regulates Trafficking DownstreamSignaling Downstream Signaling (e.g., ERK, Akt) Endosome Endosome InternalizedEGFR->Endosome Endosome->DownstreamSignaling Sustained Signaling GAK_KD GAK Depletion IncreasedEGFR Increased Cell Surface EGFR GAK_KD->IncreasedEGFR AlteredSignaling Altered Downstream Signaling GAK_KD->AlteredSignaling

Caption: Impact of GAK on EGFR signaling pathway.

Experimental Protocols

In Vitro GAK Kinase Assay

This protocol is for assessing the kinase activity of purified GAK using a generic substrate.

Materials:

  • Purified recombinant GAK

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • Substrate (e.g., Histone H1, 1 mg/mL)

  • [γ-³²P]ATP (10 μCi)

  • 100 μM ATP solution

  • SDS-PAGE loading buffer

  • Phosphoric acid (0.75%)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice:

    • 5 μL Kinase Buffer (10x)

    • 10 μL Substrate

    • 1 μL Purified GAK

    • x μL H₂O (to a final volume of 49 μL)

  • Initiate the reaction by adding 1 μL of the ATP mixture ([γ-³²P]ATP + cold ATP).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 25 μL of 4x SDS-PAGE loading buffer for analysis by autoradiography or by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • If using P81 paper, wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Rinse the P81 paper with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation (Co-IP) of GAK and Interacting Partners

This protocol describes the immunoprecipitation of GAK to identify interacting proteins from cell lysates.

Materials:

  • Cultured cells expressing endogenous or tagged GAK

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-GAK antibody or anti-tag antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli buffer)

Procedure:

  • Lyse cultured cells in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the anti-GAK antibody or control IgG overnight at 4°C on a rotator.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Pellet the beads and wash them three to five times with ice-cold Wash Buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting with antibodies against GAK and putative interacting partners.

siRNA-Mediated Knockdown of GAK

This protocol outlines the transient knockdown of GAK expression in cultured cells using small interfering RNA (siRNA).

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • GAK-specific siRNA duplexes (at least two different sequences are recommended)

  • Non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete growth medium

Procedure:

  • One day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.

  • For each well to be transfected, dilute the GAK siRNA or control siRNA into Opti-MEM.

  • In a separate tube, dilute the transfection reagent into Opti-MEM.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubate the cells for 24-72 hours at 37°C.

  • Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for GAK expression.

  • Proceed with downstream functional assays to evaluate the phenotypic effects of GAK depletion.

Drug Development Implications

The essential roles of GAK in cancer cell proliferation and viral life cycles have made it a compelling target for drug discovery. The development of potent and selective GAK inhibitors, such as this compound, provides valuable chemical probes to further elucidate its biological functions and to validate its therapeutic potential. Future drug development efforts may focus on optimizing the selectivity and pharmacokinetic properties of GAK inhibitors for clinical applications in oncology and infectious diseases.

Conclusion

Cyclin G-associated kinase is a multifaceted protein with indispensable roles in clathrin-mediated trafficking, mitotic progression, and the pathogenesis of various diseases. This guide has provided a comprehensive overview of its cellular functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks. As research in this area continues to evolve, a deeper understanding of GAK's complex biology will undoubtedly pave the way for novel therapeutic strategies targeting this critical cellular kinase.

References

SGC-GAK-1: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical probe SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). This document details its target profile, kinase selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in kinase biology and drug discovery.

Introduction to this compound and its Target: GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[1] It plays a crucial role in cellular processes such as membrane trafficking, protein sorting, and centrosome maturation.[1] GAK functions as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles.[1] Emerging evidence has implicated GAK in various diseases, including cancer and Parkinson's disease, making it an attractive therapeutic target.[1][2]

This compound is a potent, selective, and cell-active chemical probe developed to facilitate the study of GAK's cellular biology. It is a 4-anilinoquinoline-based inhibitor that targets the ATP-binding site of GAK. To aid in rigorous biological studies, a structurally related negative control, SGC-GAK-1N, which is inactive against the target, is also available.

Target Profile and Kinase Selectivity

The utility of a chemical probe is defined by its potency and selectivity. This compound has been extensively profiled to establish its target engagement and kinome-wide selectivity.

Potency and Binding Affinity

This compound demonstrates high affinity for GAK in various biochemical and cellular assays. Isothermal titration calorimetry (ITC) revealed a potent affinity with a dissociation constant (KD) of 4.5 nM. Other binding assays have reported KD values as low as 1.9 nM and a Ki of 3.1 nM. In cellular contexts, this compound effectively engages GAK with an IC50 of 110 nM in a live-cell NanoBRET assay.

Table 1: In Vitro and Cellular Potency of this compound against GAK

Assay TypeParameterValue (nM)Reference
Isothermal Titration Calorimetry (ITC)KD4.5
KINOMEscanKD1.9
Biochemical Inhibition AssayKi3.1
NanoBRET Cellular Target EngagementIC50110
Kinase Selectivity Profile

To assess its selectivity, this compound was screened against a large panel of kinases. In a KINOMEscan assay, it was found to be highly selective for GAK. At a concentration of 1 µM, no other kinases were observed to bind to this compound within 30-fold of its KD for GAK. The closest off-targets identified in vitro were RIPK2, ADCK3, and NLK.

However, cellular assays revealed that RIPK2 is a significant collateral target of this compound. While in vitro binding assays showed a greater than 50-fold selectivity for GAK over RIPK2, in-cell NanoBRET assays indicated only a three-fold selectivity (GAK IC50 = 120 ± 50 nM; RIPK2 IC50 = 360 ± 190 nM). This highlights the critical importance of evaluating probe selectivity in a relevant cellular context. To address this, a potent and selective RIPK2 inhibitor, compound 18 , which lacks GAK activity, was identified as a valuable control for dissecting the specific effects of GAK inhibition.

Table 2: Kinase Selectivity of this compound against Off-Targets

KinaseAssay TypeParameterValue (nM)Selectivity vs. GAK (fold)Reference
GAK KINOMEscan KD 1.9 - ****
RIPK2KINOMEscanKD11058
ADCK3KINOMEscanKD190100
NLKKINOMEscanKD520274
GAK NanoBRET IC50 120 ± 50 - ****
RIPK2NanoBRETIC50360 ± 1903

GAK Signaling and Cellular Function

GAK is involved in several key cellular pathways, most notably clathrin-mediated endocytosis. It is understood to function in a manner analogous to auxilin in neuronal cells, facilitating the uncoating of clathrin baskets from vesicles by recruiting Hsc70. This process is essential for the recycling of clathrin and other components of the endocytic machinery.

Down-regulation of GAK has been shown to have significant effects on receptor signaling, such as increasing the expression and tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This suggests a broader role for GAK in regulating signal transduction pathways beyond its canonical function in vesicle trafficking.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Free_Clathrin Free Clathrin CCV->Free_Clathrin Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV binds & uncoats Downstream Trafficking Downstream Trafficking Uncoated_Vesicle->Downstream Trafficking Free_Clathrin->Clathrin recycles SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involved a variety of biochemical and cellular assays. Below are overviews of the key experimental methodologies.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.

KINOMEscan_Workflow cluster_assay_components Assay Components cluster_assay_steps Assay Steps Kinase DNA-tagged Kinase Mix 1. Mix Kinase, Ligand, and this compound Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Probe This compound Probe->Mix Incubate 2. Incubate to reach equilibrium Mix->Incubate Capture 3. Capture ligand-bound kinase Incubate->Capture Wash 4. Wash unbound kinase Capture->Wash Elute 5. Elute and quantify DNA tag via qPCR Wash->Elute Quantification Quantification Elute->Quantification

Caption: Workflow for the KINOMEscan competition binding assay.

Methodology Overview:

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases.

  • Procedure: Kinases are mixed with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is measured by quantifying the amount of kinase-tagged DNA using qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Dissociation constants (KD) are then calculated from these binding affinities.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.

NanoBRET_Workflow cluster_cellular_components Cellular Components cluster_assay_procedure Assay Procedure GAK_NLuc GAK-NanoLuc Fusion Protein Transfect 1. Express GAK-NanoLuc in cells GAK_NLuc->Transfect Tracer Fluorescent Tracer Add_Components 2. Add Tracer and varying concentrations of this compound Tracer->Add_Components Inhibitor This compound Inhibitor->Add_Components Transfect->Add_Components Incubate_Cells 3. Incubate Add_Components->Incubate_Cells Measure_BRET 4. Measure BRET signal Incubate_Cells->Measure_BRET IC50 Determination IC50 Determination Measure_BRET->IC50 Determination

Caption: Workflow for the NanoBRET cellular target engagement assay.

Methodology Overview:

  • Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (GAK-NLuc) and a fluorescently labeled tracer that binds to the same protein.

  • Procedure: Cells are engineered to express the GAK-NanoLuc fusion protein. A cell-permeable fluorescent tracer that binds to GAK is added, along with varying concentrations of the test compound (this compound).

  • Data Analysis: If this compound binds to GAK, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of a compound on cell growth and survival.

Methodology Overview:

  • Cell Seeding: Cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound, the negative control SGC-GAK-1N, and the RIPK2 control compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Conclusion

This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of GAK. It exhibits high potency for its primary target and has a well-defined kinase selectivity profile. The identification of RIPK2 as a cellular off-target underscores the importance of using appropriate controls, such as the provided negative control SGC-GAK-1N and a selective RIPK2 inhibitor, to ensure that observed biological effects can be confidently attributed to the inhibition of GAK. This comprehensive guide provides the necessary technical information for researchers to effectively utilize this compound in their studies of GAK biology and its role in disease.

References

The Discovery and Development of SGC-GAK-1: A Potent and Selective Chemical Probe for Cyclin G-Associated Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitotic progression. Its association with diseases such as Parkinson's and various cancers, notably prostate cancer, has positioned GAK as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and development of SGC-GAK-1, a potent, selective, and cell-active inhibitor of GAK. We detail the key experimental methodologies employed in its characterization, present its pharmacological data in structured tables for clarity, and visualize the pertinent signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are actively engaged in kinase inhibitor discovery and the study of GAK biology.

Introduction to Cyclin G-Associated Kinase (GAK)

GAK is a member of the numb-associated kinase (NAK) family and plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process for receptor recycling and intracellular signaling.[1] Beyond its role in vesicle trafficking, GAK is essential for proper cell division, specifically in the maturation of centrosomes and the formation of the mitotic spindle.[1] Emerging evidence has linked GAK to several pathologies. Genome-wide association studies have identified GAK as a risk locus for Parkinson's disease.[1] Furthermore, GAK is overexpressed in certain cancers and has been shown to interact with and enhance the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] This multifaceted involvement in cellular signaling and disease has spurred the development of selective inhibitors to probe its function and therapeutic potential.

Discovery and Optimization of this compound

This compound was identified through a focused medicinal chemistry effort to develop a potent and selective chemical probe for GAK. The development process involved the synthesis and screening of a library of compounds, leading to the identification of a 4-anilinoquinoline scaffold with promising activity. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency against GAK while minimizing off-target effects, particularly against other kinases. This led to the selection of this compound, which demonstrated a high affinity for GAK and excellent selectivity across the kinome. A structurally related but inactive compound, SGC-GAK-1N, was also developed to serve as a negative control in cellular assays, enabling researchers to distinguish GAK-specific effects from off-target or compound-specific artifacts.

In Vitro and Cellular Characterization of this compound

The pharmacological profile of this compound was extensively characterized through a battery of in vitro and cellular assays. These studies confirmed its high potency and selectivity for GAK.

Biochemical and Cellular Potency

The inhibitory activity of this compound was determined using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Assay Type Parameter Value Reference
In Vitro Kinase AssayKᵢ3.1 nM
In Vitro Binding AssayKD1.9 nM
Cellular Target Engagement (NanoBRET)IC₅₀110 nM (HEK293T)

Table 1: Potency of this compound against GAK.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a broad panel of kinases to ensure its utility as a specific probe for GAK.

Kinase Family Selectivity Fold (vs. GAK) Key Off-Targets Reference
NAK Family>16,000-foldNone significant
Kinome-wide Screen>50-fold for most kinasesRIPK2 (collateral)

Table 2: Selectivity Profile of this compound. Notably, while highly selective, this compound exhibits some activity against Receptor-Interacting Protein Kinase 2 (RIPK2). To address this, a specific RIPK2 inhibitor can be used as an additional control in cellular studies.

Anti-proliferative Activity in Prostate Cancer Cell Lines

Given the role of GAK in androgen receptor signaling, the anti-proliferative effects of this compound were evaluated in various prostate cancer cell lines.

Cell Line Androgen Receptor Status This compound IC₅₀ (µM) Reference
LNCaPPositive0.05 ± 0.15
22Rv1Positive (splice variants)0.17 ± 0.65
VCaPPositiveStrong inhibition at 10 µM
PC3NegativeMinimal effect
DU145NegativeMinimal effect

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cells. The data indicates that AR-positive cell lines are more sensitive to GAK inhibition.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against GAK.

Materials:

  • Recombinant GAK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase tracer

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound, GAK enzyme, and the fluorescent tracer in the assay buffer.

  • Initiate the reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Add the Eu-labeled antibody and incubate to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of this compound with GAK in living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding a NanoLuc®-GAK fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound and control compounds

  • 96-well or 384-well white assay plates

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-GAK fusion plasmid and seed them into assay plates.

  • Allow the cells to adhere and express the fusion protein overnight.

  • Prepare serial dilutions of this compound.

  • Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted compounds.

  • Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Read the plate on a luminometer capable of measuring BRET, recording the donor and acceptor emission signals.

  • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.

Cell Viability Assay (MTS/MTT)

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)

  • Complete cell culture medium

  • This compound and control compounds

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the prostate cancer cells into 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treat the cells with the diluted compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.

GAK Signaling Pathways

GAK is involved in several critical signaling pathways. The following diagrams illustrate its role in androgen receptor and EGFR signaling.

GAK_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Androgen Receptor (AR) Androgen->AR_inactive Binds AR_active Activated AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation AR_active->AR_dimer GAK GAK GAK->AR_active Coactivates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Promotes

Figure 1: GAK as a Coactivator in Androgen Receptor Signaling.

GAK_EGFR_Signaling cluster_membrane Plasma Membrane cluster_endocytosis Clathrin-Mediated Endocytosis cluster_signaling Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Clathrin_Coated_Pit Clathrin-Coated Pit EGFR->Clathrin_Coated_Pit Recruitment Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Internalization Endosome Endosome Clathrin_Coated_Vesicle->Endosome GAK GAK GAK->Clathrin_Coated_Vesicle Uncoating Signaling_Pathways Ras-MAPK, PI3K-Akt, etc. Endosome->Signaling_Pathways Signal Propagation

Figure 2: GAK's Role in EGFR Endocytosis and Signaling.

In Vivo Studies and Pharmacokinetics

The utility of this compound as an in vivo chemical probe has been investigated. Initial studies in mouse liver microsomes revealed that this compound is rapidly metabolized, primarily through cytochrome P450-mediated oxidation. This rapid clearance limits its standalone use in prolonged in vivo experiments. However, co-administration with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to significantly decrease its intrinsic clearance and improve plasma exposure in mice. This approach enables the use of this compound in in vivo models, such as prostate cancer xenografts, to study the systemic effects of GAK inhibition. For example, in vivo studies using diffuse large B-cell lymphoma xenografts in NSG mice have shown that treatment with this compound leads to a dramatic reduction in tumor volume.

Conclusion

This compound has emerged as a critical tool for the scientific community, enabling the detailed interrogation of GAK's cellular functions. Its high potency and selectivity, coupled with the availability of a negative control, provide a robust system for dissecting GAK-dependent signaling pathways. The data summarized herein, from its biochemical profile to its effects in cancer cell lines, underscores its value as a chemical probe. While its pharmacokinetic properties necessitate careful consideration for in vivo applications, strategies to overcome these limitations have been successfully employed. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies, paving the way for a deeper understanding of GAK biology and its potential as a therapeutic target in various diseases.

References

The Role of SGC-GAK-1 in Prostate Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Cyclin G-Associated Kinase (GAK) in prostate cancer cell proliferation, with a specific focus on the effects of its potent and selective inhibitor, SGC-GAK-1. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Introduction to GAK and its Role in Prostate Cancer

Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase that has emerged as a significant factor in the progression of prostate cancer. GAK expression is elevated in prostate cancer and correlates with the aggressiveness of the disease, as indicated by the Gleason score. The kinase is involved in fundamental cellular processes, including clathrin-mediated membrane trafficking, centrosome maturation, and progression through mitosis.

In the context of prostate cancer, GAK has been identified as a novel coactivator of the Androgen Receptor (AR), a key driver of prostate cancer growth and survival. GAK enhances the transcriptional activity of the AR, even at low androgen concentrations, which is particularly relevant in the context of castration-resistant prostate cancer (CRPC).

This compound is a potent, selective, and cell-active chemical probe for GAK, which has been instrumental in elucidating the kinase's function in prostate cancer. By inhibiting the kinase activity of GAK, this compound provides a valuable tool to investigate the downstream consequences of GAK inhibition on prostate cancer cell proliferation and survival.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the proliferation of various prostate cancer cell lines has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the biological activity by half.

Cell LineAndrogen Receptor (AR) StatusThis compound IC50 (µM)Reference
LNCaPPositive0.65 ± 0.15
22Rv1Positive (expresses AR-V7 splice variant)0.17 ± 0.05
VCaPPositiveVariable results, IC50 not accurately determined
PC3Negative>100
DU145Negative>100

Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines. The data demonstrates that this compound preferentially inhibits the growth of AR-positive prostate cancer cell lines, with notable potency in the 22Rv1 cell line, which expresses the AR-V7 splice variant associated with resistance to androgen deprivation therapy.

Mechanism of Action of this compound in Prostate Cancer Cells

The primary mechanism by which this compound inhibits prostate cancer cell proliferation is through the disruption of mitotic progression, ultimately leading to apoptosis.

Interference with Mitosis

GAK plays a crucial role in the proper execution of mitosis, specifically in the maturation of centrosomes and the correct congression of chromosomes. Inhibition of GAK by this compound leads to defects in these processes, causing the cells to arrest in the metaphase stage of the cell cycle. This prolonged metaphase arrest activates the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.

Induction of Apoptosis

The sustained metaphase arrest induced by this compound treatment ultimately triggers the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis. Furthermore, treatment with this compound leads to an increase in the phosphorylation of histone H3 at serine 10, another marker associated with mitotic arrest and subsequent apoptosis.

Signaling Pathways Involving GAK in Prostate Cancer

The following diagrams illustrate the key signaling pathways influenced by GAK in prostate cancer cells.

GAK_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation GAK GAK GAK_n GAK GAK->GAK_n Nuclear Translocation SGC_GAK_1 This compound SGC_GAK_1->GAK Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds GAK_n->ARE Coactivates Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription

Figure 1: GAK as a Coactivator of Androgen Receptor Signaling. This diagram illustrates how GAK enhances the transcriptional activity of the Androgen Receptor, promoting the expression of genes involved in prostate cancer cell proliferation and survival. This compound inhibits this process by targeting GAK.

GAK_Mitosis_Pathway GAK GAK Centrosome Centrosome Maturation GAK->Centrosome Chromosome Chromosome Congression GAK->Chromosome Mitotic_Progression Proper Mitotic Progression SGC_GAK_1 This compound SGC_GAK_1->GAK Inhibits Metaphase_Arrest Metaphase Arrest SGC_GAK_1->Metaphase_Arrest Induces Centrosome->Mitotic_Progression Chromosome->Mitotic_Progression Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Figure 2: Role of GAK in Mitotic Progression. This diagram shows the critical role of GAK in ensuring proper centrosome maturation and chromosome congression during mitosis. Inhibition of GAK by this compound disrupts these processes, leading to metaphase arrest and subsequent apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on prostate cancer cells.

Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Figure 3: MTT Assay Workflow. This diagram outlines the key steps involved in performing an MTT assay to assess the effect of this compound on prostate cancer cell viability.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression and cleavage of key apoptotic proteins.

Materials:

  • Prostate cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-phospho-histone H3 (Ser10), anti-GAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Prostate cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable chemical probe that has significantly advanced our understanding of the role of GAK in prostate cancer. Its ability to inhibit the proliferation of AR-positive prostate cancer cells, particularly those resistant to conventional therapies, highlights GAK as a promising therapeutic target. The mechanism of action, involving mitotic arrest and subsequent apoptosis, provides a clear rationale for the anti-cancer effects of GAK inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate GAK and develop novel therapies for prostate cancer.

Unraveling GAK Signaling Networks: A Technical Guide to the Chemical Probe Sgc-gak-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a diverse array of cellular processes, from clathrin-mediated endocytosis to mitotic progression and androgen receptor signaling.[1][2][3][4] Its multifaceted role has positioned GAK as a kinase of interest in various disease contexts, including cancer and neurodegenerative disorders like Parkinson's disease.[2] This technical guide provides an in-depth exploration of GAK signaling pathways and the utility of Sgc-gak-1, a potent and selective chemical probe, in their investigation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to empower researchers in their study of GAK biology.

Introduction to GAK and the Chemical Probe this compound

GAK is a member of the numb-associated kinase (NAK) family and is structurally characterized by an N-terminal kinase domain and a C-terminal region with homology to auxilin and tensin. It is this C-terminal domain that facilitates its interaction with Hsc70, a chaperone protein crucial for the uncoating of clathrin-coated vesicles during endocytosis. GAK's functions extend beyond vesicle trafficking, as it has been shown to be essential for the maturation of centrosomes and the proper alignment of the mitotic spindle during cell division. Furthermore, GAK has been identified as a positive regulator of the androgen receptor (AR), with its expression levels correlating with prostate cancer progression.

The study of GAK's diverse functions has been significantly advanced by the development of this compound, a potent, selective, and cell-active inhibitor of GAK. This compound targets the ATP-binding site of GAK, allowing for the specific interrogation of its kinase-dependent functions. This chemical probe, along with its structurally related negative control, Sgc-gak-1N, provides a valuable toolset for dissecting the cellular roles of GAK.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays.

Table 1: In Vitro Potency and Affinity of this compound for GAK

ParameterValueAssay MethodReference
Ki3.1 nMKinase Assay
KD1.9 nMKINOMEscan
KD4.5 nMIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound

ParameterCell LineValueAssay MethodReference
IC50 (Target Engagement)HEK293110 nMNanoBRET Assay
IC50 (Antiproliferation)LNCaP0.05 ± 0.15 µMCell Viability Assay
IC50 (Antiproliferation)22Rv10.17 ± 0.65 µMCell Viability Assay

Table 3: Selectivity Profile of this compound

KinaseKD / KiFold Selectivity vs. GAK (KD=1.9 nM)Assay MethodReference
RIPK2110 nM (KD)~58-foldKINOMEscan
ADCK3190 nM (KD)~100-foldKINOMEscan
NLK520 nM (KD)~274-foldKINOMEscan
AAK153 µM (Ki)>16,000-foldKinase Assay
STK1651 µM (Ki)>16,000-foldKinase Assay

GAK Signaling Pathways

GAK is a central node in several critical cellular signaling pathways. The following diagrams illustrate these pathways and the points at which GAK exerts its influence.

Clathrin-Mediated Endocytosis

GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a key step in clathrin-mediated endocytosis. It acts as a cochaperone for Hsc70, facilitating the removal of the clathrin coat from newly formed vesicles, allowing for the recycling of clathrin and the release of vesicle cargo into the cell. GAK's kinase activity is directed towards the µ2 subunit of the AP-2 adaptor complex, which is important for cargo recognition and vesicle formation.

GAK_CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK CCV->GAK UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle RecycledClathrin Recycled Clathrin CCV->RecycledClathrin GAK->AP2 phosphorylates µ2 subunit Hsc70 Hsc70 GAK->Hsc70 recruits Hsc70->CCV uncoats

Caption: GAK's role in clathrin-mediated endocytosis.

Mitotic Progression

GAK is essential for proper progression through mitosis. It localizes to the centrosome and is required for its maturation. Depletion of GAK leads to defects in mitotic spindle formation, chromosome misalignment, and activation of the spindle assembly checkpoint, ultimately causing a G2/M phase arrest and cell death.

GAK_Mitosis_Pathway GAK GAK Centrosome Centrosome Maturation GAK->Centrosome Defects Spindle Defects & Chromosome Misalignment GAK->Defects Spindle Mitotic Spindle Formation Centrosome->Spindle Chromosome Chromosome Alignment Spindle->Chromosome Mitosis Successful Mitosis Chromosome->Mitosis Sgc_gak_1 This compound Sgc_gak_1->GAK Arrest G2/M Arrest Defects->Arrest

Caption: GAK's critical role in mitotic progression.

Androgen Receptor Signaling

In the context of prostate cancer, GAK has been shown to interact with and potentiate the transcriptional activity of the androgen receptor (AR). Elevated GAK expression is associated with the progression of prostate cancer to a more aggressive, hormone-independent state. Inhibition of GAK's kinase activity has been shown to block the growth of AR-positive prostate cancer cells.

GAK_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive binds AR_active Active AR Dimer AR_inactive->AR_active dimerizes & translocates ARE Androgen Response Element (DNA) AR_active->ARE GAK GAK GAK->AR_active potentiates Transcription Gene Transcription ARE->Transcription Sgc_gak_1 This compound Sgc_gak_1->GAK

Caption: GAK potentiates androgen receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of GAK signaling using this compound.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to GAK in live cells.

Materials:

  • HEK293 cells

  • GAK-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white-bottom tissue culture plates

Protocol:

  • Transfect HEK293 cells with the GAK-NanoLuc® Fusion Vector and plate in 96-well plates.

  • 24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the this compound dilutions.

  • Remove the media from the cells and add the this compound/Tracer mix.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add NanoBRET™ Nano-Glo® Substrate and incubate for 3-5 minutes at room temperature.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the this compound concentration to determine the IC50 value.

In Vitro Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on GAK kinase activity.

Materials:

  • Recombinant GAK enzyme

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume plates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the GAK enzyme to the wells of the 384-well plate.

  • Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC.

  • Incubate for 1 hour at room temperature.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the two emission signals and plot against the this compound concentration to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • This compound

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the this compound dilutions and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the this compound concentration to determine the GI50 (growth inhibition) value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound.

Experimental_Workflow Start Start: Hypothesis on GAK's role CellCulture Cell Line Selection (e.g., Prostate Cancer Cells) Start->CellCulture Treatment Treatment with this compound & Negative Control CellCulture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability TargetEngagement Target Engagement Assay (e.g., NanoBRET) Treatment->TargetEngagement WesternBlot Western Blot for Downstream Markers (e.g., p-AR, PARP cleavage) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis TargetEngagement->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on GAK's Kinase-Dependent Function DataAnalysis->Conclusion

Caption: A representative experimental workflow.

Conclusion

This compound is an indispensable tool for the elucidation of GAK's complex cellular functions. Its high potency and selectivity allow for the precise dissection of kinase-dependent signaling pathways. This guide provides the necessary quantitative data, detailed experimental protocols, and visual aids to empower researchers in their investigation of GAK biology. The continued use of this compound and related chemical probes will undoubtedly lead to a deeper understanding of GAK's role in health and disease, potentially paving the way for novel therapeutic strategies.

References

SGC-GAK-1: A Technical Guide to its Role in Membrane Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of intracellular membrane trafficking, particularly clathrin-mediated endocytosis. Its multifaceted role in cellular processes, including receptor internalization and viral entry, has positioned it as a compelling target for therapeutic intervention. SGC-GAK-1, a potent and selective chemical probe, has emerged as an invaluable tool for dissecting the intricate functions of GAK. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility in studying the involvement of GAK in membrane trafficking. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this essential kinase.

Introduction to GAK and its Function in Membrane Trafficking

Cyclin G-associated kinase (GAK) is a 160 kDa protein that plays a central role in the regulation of clathrin-mediated membrane trafficking.[1] Structurally, GAK belongs to the numb-associated kinase (NAK) family and is characterized by an N-terminal kinase domain, a PTEN-like domain, a clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[2][3] This multi-domain architecture allows GAK to orchestrate the disassembly of clathrin coats from newly formed vesicles, a crucial step for the recycling of clathrin and the subsequent fusion of the vesicle with its target membrane.[4][5]

The primary function of GAK in membrane trafficking is its role as a co-chaperone for Hsc70 in the uncoating of clathrin-coated vesicles (CCVs) at both the plasma membrane and the trans-Golgi network (TGN). GAK is recruited to clathrin-coated pits (CCPs) where it facilitates the Hsc70-mediated ATPase activity required to dismantle the clathrin lattice. This process is essential for the continuous cycle of vesicle formation and cargo transport.

Beyond its canonical role in clathrin uncoating, GAK is also implicated in other cellular processes, including the maintenance of centrosome integrity and progression through mitosis. The ubiquitous expression of GAK underscores its fundamental importance in cellular homeostasis.

This compound: A Selective Chemical Probe for GAK

This compound is a potent, selective, and cell-active inhibitor of GAK that serves as a critical tool for studying its biological functions. It acts as an ATP-competitive inhibitor, targeting the kinase domain of GAK. The high selectivity of this compound for GAK over other kinases, including the closely related AAK1, makes it a superior tool for dissecting GAK-specific pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its potency and selectivity.

Parameter Value Assay Type Reference
Ki 3.1 nMIn vitro kinase assay
KD 1.9 nMIn vitro binding assay
Cellular IC50 110 nMLive cell NanoBRET assay
Cellular IC50 (22Rv1 cells) 0.17 ± 0.65 µMCell viability assay
Cellular IC50 (LNCaP cells) 0.05 ± 0.15 µMCell viability assay
Table 1: Potency and Efficacy of this compound
Kinase Ki / KD (nM) Selectivity (fold vs GAK) Reference
GAK 1.9 (KD)-
RIPK2 110 (KD)>50
ADCK3 190 (KD)>100
NLK 520 (KD)>270
AAK1 53,000 (Ki)>17,000
STK16 51,000 (Ki)>16,000
Table 2: Kinase Selectivity Profile of this compound

Signaling and Mechanistic Pathways

The involvement of GAK in membrane trafficking is a well-orchestrated process involving multiple protein interactions and enzymatic activities. The following diagrams illustrate the core signaling pathway of GAK in clathrin-mediated endocytosis and the mechanism of action of this compound.

GAK_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol CargoReceptor Cargo Receptor Adaptor Adaptor Proteins (AP-2) CargoReceptor->Adaptor binds Clathrin Clathrin Adaptor->Clathrin recruits CCP Clathrin-Coated Pit (CCP) Clathrin->CCP forms CCV Clathrin-Coated Vesicle (CCV) CCP->CCV invaginates & scissions Dynamin Dynamin Dynamin->CCP mediates scission GAK GAK CCV->GAK recruits UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle Hsc70 Hsc70 GAK->Hsc70 recruits & activates Hsc70->CCV uncoats clathrin Clathrin_Recycling Clathrin Recycling UncoatedVesicle->Clathrin_Recycling SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits

GAK's role in clathrin-mediated endocytosis.

SGC_GAK_1_MOA cluster_0 GAK Kinase Domain ATP_Binding_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation enables Inhibition Inhibition of Phosphorylation ATP_Binding_Site->Inhibition Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylation ATP ATP ATP->ATP_Binding_Site binds SGC_GAK_1 This compound SGC_GAK_1->ATP_Binding_Site competitively binds Substrate Substrate (e.g., AP-2 μ2 subunit) Substrate->Substrate_Binding_Site binds

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the role of GAK in membrane trafficking and the effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound on GAK's kinase function.

Materials:

  • Recombinant human GAK protein

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)

  • Substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site on the AP-2 μ2 subunit)

  • This compound at various concentrations

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant GAK protein, and the substrate peptide.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate using a scintillation counter.

  • Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) / NanoBRET Target Engagement Assay

These assays are used to confirm the binding of this compound to GAK within a cellular context. The NanoBRET assay is a live-cell method.

NanoBRET Protocol Outline:

  • Co-transfect cells with a plasmid encoding GAK fused to NanoLuc luciferase and a plasmid for a fluorescent energy transfer probe that binds to the inhibitor.

  • Plate the transfected cells in a multi-well plate.

  • Treat the cells with varying concentrations of this compound.

  • Add the NanoBRET tracer and the Nano-Glo substrate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

  • A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.

  • Calculate the IC50 value from the dose-response curve.

Transferrin Uptake Assay

This assay measures the effect of GAK inhibition on clathrin-mediated endocytosis.

Materials:

  • Cultured cells (e.g., HeLa, U2OS)

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Cell culture medium

  • Microscopy imaging system (confocal or high-content imager)

Procedure:

  • Plate cells on glass-bottom dishes or multi-well plates suitable for imaging.

  • Pre-treat the cells with this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Incubate the cells with fluorescently labeled transferrin for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis.

  • Wash the cells with ice-cold buffer to remove surface-bound transferrin. An acid wash step can be included for more stringent removal of surface signal.

  • Fix the cells with paraformaldehyde.

  • Acquire images using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity per cell to determine the extent of transferrin uptake. A reduction in uptake in this compound treated cells indicates inhibition of clathrin-mediated endocytosis.

Transferrin_Uptake_Workflow Start Plate Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Incubate Incubate with Fluorescent Transferrin Pretreat->Incubate Wash Wash to Remove Surface-bound Transferrin Incubate->Wash Fix Fix Cells Wash->Fix Image Acquire Images Fix->Image Analyze Quantify Intracellular Fluorescence Image->Analyze End Determine Effect on Endocytosis Analyze->End

Workflow for the transferrin uptake assay.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced our understanding of the role of Cyclin G-associated kinase in membrane trafficking. The quantitative data on its potency and selectivity, combined with detailed experimental protocols, provide a robust framework for researchers to investigate the intricate mechanisms of clathrin-mediated endocytosis and other GAK-dependent cellular processes. The continued use of this compound in cellular and biochemical assays will undoubtedly uncover further insights into the physiological and pathological roles of GAK, paving the way for the development of novel therapeutic strategies targeting this key cellular regulator. This guide serves as a comprehensive resource to empower scientists in their exploration of GAK biology and the therapeutic potential of its inhibition.

References

The Multifaceted Role of Cyclin G-Associated Kinase (GAK) in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes. Initially identified for its role in clathrin-mediated endocytosis, GAK's functional repertoire has expanded to include vital roles in intracellular trafficking, cell cycle progression, and centrosome maturation. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological roles of GAK, detailing its molecular functions, involvement in key signaling pathways, and its implications in disease. Furthermore, this document presents quantitative data on GAK activity and expression, detailed experimental protocols for its study, and visual representations of its functional pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cyclin G-associated kinase (GAK), also known as auxilin-2, is a 160 kDa protein encoded by the GAK gene in humans.[1] It is a member of the numb-associated kinase (NAK) family, which also includes AAK1, STK16/MPSK1, and BMP2K/BIKE.[1] The GAK protein possesses a multi-domain structure, featuring an N-terminal kinase domain, a central region with high homology to auxilin and tensin, and a C-terminal J-domain.[2][3] This intricate architecture allows GAK to participate in a wide array of cellular functions, from the uncoating of clathrin-coated vesicles to the regulation of mitotic progression.[4]

Molecular Structure and Domains

The GAK protein is a cytosolic protein with two major domains. Its structure has been determined by X-ray diffraction to a resolution of 2.10 Å.

  • N-terminal Kinase Domain: This domain exhibits serine/threonine kinase activity and is capable of phosphorylating histone H1. It plays a crucial role in GAK's enzymatic functions.

  • C-terminal Domain: This region is further subdivided into:

    • J-domain: Interacts with Hsc70, a molecular chaperone essential for the uncoating of clathrin-coated vesicles.

    • Clathrin-binding domain: Responsible for gathering clathrin into basket-like structures.

    • Tensin-like domain: While its precise function is not fully determined, it shares high homology with the tumor suppressor PTEN.

GAK shares 43% amino acid identity with the neuronal-specific protein auxilin, a key cofactor in clathrin uncoating in neuronal cells.

Biological Functions and Cellular Processes

GAK is a multifunctional kinase involved in a multitude of cellular processes, primarily centered around membrane trafficking and cell division.

Clathrin-Mediated Endocytosis and Intracellular Trafficking

GAK is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in CME is to facilitate the uncoating of clathrin-coated vesicles (CCVs). This process is mediated by the interaction of GAK's J-domain with the molecular chaperone Hsc70. GAK recruits Hsc70 to the CCV, and at a neutral pH (pH 7), it catalytically induces Hsc70 to uncoat the clathrin basket. This catalytic mechanism explains why less GAK is required compared to its homolog auxilin to achieve a similar function.

Beyond uncoating, GAK is also involved in the assembly of clathrin pits and the trafficking of cargo from the trans-Golgi network (TGN). It has been shown to phosphorylate the μ2 subunit of the adaptor proteins AP-1 and AP-2, which enhances their binding to cargo sorting signals.

Cell Cycle Progression and Mitosis

In addition to its cytoplasmic roles, GAK has critical functions within the nucleus, particularly in regulating cell cycle progression. It is required for the proper maturation of centrosomes and the faithful congression of chromosomes during mitosis. Knockdown of GAK expression leads to a cell cycle arrest at the metaphase stage, indicating its importance for mitotic progression. This arrest is attributed to the activation of the spindle-assembly checkpoint, which senses misaligned or abnormally condensed chromosomes. Furthermore, GAK depletion can lead to the formation of multi-aster spindles due to the fragmentation of pericentriolar material. GAK cooperates with clathrin heavy chain (CHC) in this process, suggesting a coordinated function of these proteins in both endocytosis and mitosis.

Role in Disease

The multifaceted nature of GAK's functions means its dysregulation is associated with several human diseases.

Cancer

GAK is overexpressed in various cancer cell lines and tissues, including osteosarcoma, prostate cancer, and diffuse large B-cell lymphoma (DLBCL). In prostate cancer, GAK expression increases as the disease progresses to androgen independence and correlates with higher Gleason scores. GAK interacts with the androgen receptor, enhancing its transcriptional activity even at low ligand concentrations, which may contribute to the development of hormone-refractory prostate cancer. In DLBCL, high GAK expression is associated with significantly worse overall survival. Inhibition of GAK in DLBCL cell lines disrupts mitotic progression, triggers the spindle assembly checkpoint, and leads to apoptosis, highlighting its potential as a therapeutic target.

Parkinson's Disease

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the GAK gene as risk factors for Parkinson's disease. GAK is part of a protein complex that includes other Parkinson's disease-linked proteins like LRRK2 and Rab7L1. This complex is involved in the clearance of Golgi-derived vesicles through the autophagy-lysosome system, suggesting a role for GAK in neuroprotective pathways.

GAK Signaling Pathways

GAK's functions are intricately linked to several signaling pathways, most notably those involving clathrin-mediated trafficking and cell cycle control.

Clathrin-Mediated Endocytosis Pathway

The central role of GAK in CME involves a series of coordinated events, from clathrin pit formation to vesicle uncoating.

GAK_CME_Pathway cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor AP2 AP-2 Cargo_Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit assembles into Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle invaginates & scissions GAK_Kinase GAK (Kinase Domain) GAK_Kinase->AP2 phosphorylates μ2 subunit GAK_J_Domain GAK (J-Domain) Hsc70 Hsc70 GAK_J_Domain->Hsc70 recruits & activates Hsc70->Clathrin_Coated_Vesicle uncoats Clathrin_Coated_Vesicle->GAK_J_Domain recruits Uncoated_Vesicle Uncoated Vesicle Clathrin_Coated_Vesicle->Uncoated_Vesicle Endosome Early Endosome Uncoated_Vesicle->Endosome fuses with

Caption: GAK's role in the clathrin-mediated endocytosis pathway.

Mitotic Progression Pathway

GAK's involvement in mitosis is crucial for maintaining genomic stability.

GAK_Mitosis_Pathway cluster_knockdown GAK Knockdown GAK GAK Centrosome Centrosome GAK->Centrosome maintains integrity CHC Clathrin Heavy Chain (CHC) CHC->Centrosome cooperates with GAK PCM Pericentriolar Material (PCM) Centrosome->PCM organizes Spindle_Pole Functional Spindle Pole PCM->Spindle_Pole forms Chromosome Chromosome Spindle_Pole->Chromosome attaches to Metaphase_Plate Metaphase Plate Chromosome->Metaphase_Plate aligns at SAC Spindle Assembly Checkpoint (SAC) Metaphase_Plate->SAC satisfies Anaphase Anaphase Progression SAC->Anaphase allows GAK_KD GAK Depletion PCM_Frag PCM Fragmentation GAK_KD->PCM_Frag Multi_Aster Multipolar Spindle PCM_Frag->Multi_Aster Misaligned_Chr Misaligned Chromosomes Multi_Aster->Misaligned_Chr SAC_Active SAC Activation Misaligned_Chr->SAC_Active Metaphase_Arrest Metaphase Arrest SAC_Active->Metaphase_Arrest

Caption: GAK's role in ensuring proper mitotic progression.

Quantitative Data

Table 1: Inhibitor Activity against GAK
InhibitorTypeKi (nM)IC50 (nM)EC50 (nM)Reference(s)
SGC-GAK-1Selective GAK inhibitor3.1--
AAK1-IN-7Dual AAK1/GAK inhibitor--80
AAK1-IN-8Pan-NAK inhibitor--190
ErlotinibEGFR/GAK inhibitor3.4 (Kd)--
LP-935509--135-
StaurosporineBroad-spectrum kinase inhibitor-1600-
SorafenibMulti-kinase inhibitor-2600-
SunitinibMulti-kinase inhibitor->10000-
Table 2: Effect of this compound on Prostate Cancer Cell Line Viability
Cell LineIC50 (μM)
22Rv1~1
LNCaP~1
DU145>10
PC3>10
Data presented as approximate values based on graphical representation in the source.

Experimental Protocols

siRNA-Mediated Knockdown of GAK

This protocol describes a general procedure for reducing GAK expression in cultured cells using small interfering RNA (siRNA).

Workflow Diagram:

GAK_siRNA_Workflow Cell_Seeding Seed cells 24h prior to transfection siRNA_Prep Prepare siRNA-transfection reagent complex Cell_Seeding->siRNA_Prep Transfection Add complex to cells siRNA_Prep->Transfection Incubation Incubate for 24-48h Transfection->Incubation Analysis Analyze GAK knockdown (qPCR, Western Blot) Incubation->Analysis

Caption: Workflow for siRNA-mediated knockdown of GAK.

Methodology:

  • Cell Seeding: Plate cells in antibiotic-free medium 24 hours prior to transfection to achieve 50-75% confluency at the time of transfection.

  • siRNA Preparation:

    • Design or purchase validated siRNAs targeting the GAK mRNA sequence. It is recommended to test 2-3 different siRNA sequences for each target gene. A non-targeting or scrambled siRNA should be used as a negative control.

    • On the day of transfection, dilute the GAK siRNA and the transfection reagent (e.g., Oligofectamine) separately in serum-free medium (e.g., Opti-MEM).

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-transfection reagent complex to the cells. The final siRNA concentration is typically around 0.1 µM.

    • Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell type and the stability of the GAK protein.

  • Verification of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use GAK-specific primers to quantify the reduction in GAK mRNA levels relative to a housekeeping gene.

    • Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a GAK-specific antibody to assess the reduction in GAK protein levels. Use a loading control (e.g., α-tubulin or GAPDH) to normalize the results.

In Vitro Kinase Assay

This protocol outlines a method to measure the kinase activity of GAK using a radiometric assay.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris/HCl, pH 7.4, 1 mM DTT), a substrate for GAK (e.g., histone H1 or a specific peptide substrate), and the GAK enzyme.

    • For inhibitor studies, pre-incubate the GAK enzyme with the test compound for a defined period.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-33P]-ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specific time (e.g., 1 hour).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter paper and wash away the unincorporated [γ-33P]-ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

    • Alternatively, non-radiometric methods like ADP-Glo™ can be used, which measure the amount of ADP produced in the kinase reaction.

Clathrin Uncoating Assay

This protocol describes an in vitro assay to monitor the disassembly of clathrin coats, a process mediated by GAK and Hsc70.

Methodology:

  • Preparation of Clathrin-Coated Vesicles (CCVs):

    • Assemble fluorescently labeled clathrin and adaptor proteins (AP-2) into clathrin coats or CCVs using liposomes.

    • Immobilize the CCVs on a glass coverslip within a microfluidic chamber.

  • Uncoating Reaction:

    • Introduce a solution containing GAK (or auxilin), Hsc70, and ATP into the chamber.

  • Imaging and Analysis:

    • Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the individual CCVs.

    • Monitor the decrease in fluorescence intensity of the labeled clathrin over time as the coats disassemble.

    • The rate of fluorescence loss provides a measure of the uncoating activity.

Conclusion

Cyclin G-associated kinase is a pleiotropic protein with indispensable roles in fundamental cellular processes, including clathrin-mediated trafficking and cell cycle control. Its involvement in the pathogenesis of cancer and neurodegenerative disorders has positioned it as a significant target for therapeutic development. This guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current understanding of GAK's biological functions, its implication in disease, and detailed methodologies for its investigation. The continued exploration of GAK's complex biology will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.

References

The Structure-Activity Relationship of SGC-GAK-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document details the inhibitor's biochemical and cellular activity, selectivity profile, and the key structural features driving its potency. Furthermore, it outlines the experimental methodologies used for its characterization and visualizes the critical signaling pathways in which GAK is involved.

Introduction to this compound and its Target: GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated endocytosis, a process essential for receptor internalization, nutrient uptake, and synaptic vesicle recycling. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70.[1][2] Additionally, GAK is involved in the maintenance of centrosome maturation and integrity, ensuring proper spindle formation and chromosome segregation during mitosis.[3][4] Given its multifaceted roles, dysregulation of GAK has been implicated in various diseases, including cancer and neurodegenerative disorders like Parkinson's disease.[5]

This compound is a potent, selective, and cell-active inhibitor developed as a chemical probe to investigate the biological functions of GAK. It belongs to the 4-anilinoquinoline class of kinase inhibitors. Understanding the SAR of this compound is critical for the development of more potent and specific GAK inhibitors for therapeutic applications.

Quantitative Data on this compound Activity and Selectivity

The following tables summarize the key quantitative data for this compound, its negative control SGC-GAK-1N, and its off-target RIPK2 control.

Table 1: In Vitro and In-Cellular Activity of this compound

CompoundTargetAssay TypeValueUnitsReference
This compoundGAKKi3.1nM
This compoundGAKKD1.9nM
This compoundGAKNanoBRET IC50110nM
SGC-GAK-1NGAKNanoBRET IC50>50,000nM

Table 2: Selectivity Profile of this compound

CompoundOff-TargetAssay TypeValueUnitsSelectivity (vs. GAK KD)Reference
This compoundRIPK2KD110nM~58-fold
This compoundRIPK2NanoBRET IC50360nM~3.3-fold

Table 3: Cellular Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeReference
LNCaPPotent Inhibition48h or 72h
VCaPPotent Inhibition48h or 72h
22Rv1Potent Inhibition48h or 72h
PC3Minimal Effect48h or 72h
DU145Minimal Effect48h or 72h

Structure-Activity Relationship (SAR) of the 4-Anilinoquinoline Scaffold

The development of this compound involved the optimization of the 4-anilinoquinoline scaffold. Key SAR insights include:

  • Hinge-Binding Motif: The 4-anilinoquinoline core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket.

  • Anilino Substitutions: The substitution pattern on the aniline ring is a primary driver of both potency and selectivity. The trimethoxyaniline moiety present in this compound was found to be optimal for GAK affinity.

  • Quinoline Substitutions: Modifications to the quinoline ring system can modulate selectivity against off-targets like RIPK2. For instance, unsubstituted quinolines showed improved selectivity over those with methoxy groups at the 6- and 7-positions, albeit with reduced GAK affinity. The 6-bromo substitution in this compound contributes to its overall profile.

  • Negative Control: The development of SGC-GAK-1N, a structurally related but inactive analog, was crucial for validating that the observed cellular effects are due to GAK inhibition. SGC-GAK-1N retains the core scaffold but has modifications that abolish its binding to GAK.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

KINOMEscan™ Assay for Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the selectivity of kinase inhibitors.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • General Protocol:

    • Kinases are tagged with a unique DNA identifier.

    • An immobilized, non-biotinylated, active-site directed ligand is bound to streptavidin-coated beads.

    • The DNA-tagged kinase and the test compound (this compound) are incubated with the ligand-coated beads.

    • After incubation, the beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by qPCR.

    • The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) are determined from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay (Promega) is a live-cell assay to quantify compound binding to a specific protein target.

  • Principle: The assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescent tracer that binds to the target protein is used. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A competing compound will displace the tracer, leading to a decrease in the BRET signal.

  • Experimental Workflow:

    • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length GAK protein fused to NanoLuc® luciferase at the N-terminus.

    • Cell Plating: Transfected cells are plated in 96-well plates.

    • Compound and Tracer Addition: Serial dilutions of this compound or control compounds are added to the cells, followed by the addition of the NanoBRET™ tracer.

    • Substrate Addition and Signal Detection: A Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added. The donor emission (460 nm) and acceptor emission (610 nm) are measured using a plate reader.

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the compound concentration.

Cellular Viability Assay

Cellular viability assays are used to determine the effect of a compound on cell proliferation.

  • Principle: The assay measures the number of viable cells in culture after exposure to the test compound. This is often done by quantifying ATP levels, which correlate with the number of metabolically active cells.

  • General Protocol (using CellTiter-Glo® as an example):

    • Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound, SGC-GAK-1N, or a vehicle control (DMSO).

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction. The luminescent signal is measured using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GAK and a typical experimental workflow for inhibitor characterization.

GAK_Clathrin_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 Binding Clathrin_Pit Clathrin-Coated Pit AP2->Clathrin_Pit Recruitment Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Endocytosis GAK GAK Hsc70 Hsc70 GAK->Hsc70 Activates GAK->Clathrin_Vesicle Binds GAK->Clathrin_Vesicle Uncoating Hsc70->GAK Recruited by Hsc70->Clathrin_Vesicle Uncoating Uncoated_Vesicle Uncoated Vesicle Clathrin_Vesicle->Uncoated_Vesicle SGC_GAK_1 This compound SGC_GAK_1->GAK Inhibits

Caption: GAK's role in clathrin-mediated endocytosis.

GAK_Centrosome_Maturation cluster_mitosis Mitosis GAK GAK Centrosome Centrosome GAK->Centrosome Localizes to PCM Pericentriolar Material (PCM) GAK->PCM Maintains Integrity Clathrin Clathrin Clathrin->Centrosome Localizes to Spindle Mitotic Spindle Centrosome->Spindle Formation PCM->Centrosome Maturation PCM->Spindle Defective Formation SGC_GAK_1 This compound SGC_GAK_1->GAK Inhibits GAK_knockdown GAK Inhibition/ Knockdown GAK_knockdown->PCM Fragmentation SGC_GAK_1_Workflow cluster_discovery Discovery & Characterization cluster_validation Validation SAR SAR Studies (4-Anilinoquinoline) Synthesis Synthesis of This compound SAR->Synthesis InVitro In Vitro Assays (Ki, Kd) Synthesis->InVitro Selectivity KINOMEscan Profiling Synthesis->Selectivity InCell In-Cell Assays (NanoBRET) InVitro->InCell CellViability Cellular Viability Assays InCell->CellViability Phenotypic Phenotypic Screening CellViability->Phenotypic NegativeControl Negative Control (SGC-GAK-1N) NegativeControl->Phenotypic OffTargetControl Off-Target Control (RIPK2i) OffTargetControl->Phenotypic

References

Methodological & Application

Application Notes and Protocols for S-GAK-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), for in vitro cell culture experiments. Adherence to these guidelines will ensure reproducible and accurate results in studies investigating the cellular functions of GAK.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the following properties:

PropertyValueReference
Molecular Formula C18H17BrN2O3[1][2]
Molecular Weight 389.24 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Purity ≥98%

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure complete dissolution and stability. The use of fresh or newly opened DMSO is highly recommended as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 30 - 7877 - 200.39Use of fresh, anhydrous DMSO is critical. Sonication may be required to aid dissolution.
Ethanol 1 - 392.57 - 100
DMF 30~77
Water InsolubleInsoluble

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound (Molecular Weight: 389.24 g/mol ).

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Stock Solution Storage and Stability

Storage TemperatureStability of Stock Solution in DMSO
-20°C Up to 1 year
-80°C Up to 2 years
Dilution of this compound for Cell Culture Experiments

The final concentration of this compound used in cell culture experiments typically ranges from 0.1 µM to 10 µM. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare one or more intermediate dilutions in cell culture medium.

  • Add to cell culture medium: Add the appropriate volume of the this compound stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. Mix well by gently swirling the plate or flask.

  • Include a vehicle control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

Visualizations

GAK_Inhibition_Pathway cluster_cell Cell SGC_GAK_1 This compound GAK GAK (Cyclin G-Associated Kinase) SGC_GAK_1->GAK Inhibits Clathrin_Coated_Vesicles Clathrin-Coated Vesicles GAK->Clathrin_Coated_Vesicles Regulates Uncoating Uncoating Clathrin_Coated_Vesicles->Uncoating Endocytosis_Trafficking Endocytosis & Membrane Trafficking Uncoating->Endocytosis_Trafficking

Caption: Signaling pathway showing this compound inhibition of GAK, a key regulator of clathrin-mediated endocytosis.

SGC_GAK_1_Preparation_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store dilute 7. Thaw and Dilute in Media for Experiments store->dilute end End: Ready for Cell Treatment dilute->end

Caption: Experimental workflow for the preparation of this compound stock solution for cell culture applications.

References

Application Notes and Protocols for SGC-GAK-1 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis, membrane trafficking, and cell cycle regulation.[1][2][3] GAK has emerged as a potential therapeutic target in various diseases, including prostate cancer and viral infections.[4][5] These application notes provide detailed protocols and working concentrations for the use of this compound in various in vitro assays to facilitate research into the cellular functions of GAK.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound activity in various in vitro assays.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assays
Ligand BindingGAKKi3.1 nM
GAKKD1.9 nM
AAK1Ki53 µM
STK16Ki51 µM
RIPK2KD110 nM
ADCK3KD190 nM
NLKKD520 nM
Cell-Based Assays
NanoBRET Target EngagementGAK-Nluc (HEK293)IC50110 nM
GAK-NlucIC50120 nM
RIPK2IC50360 nM
Cell Viability/ProliferationLNCaP (Prostate Cancer)IC500.65 µM
22Rv1 (Prostate Cancer)IC500.17 µM
Huh7 (Liver Cancer)EC50 (Dengue Virus Infection)0.08 µM
Vero E6EC50 (SARS-CoV-2)0.2 µM
Calu-3EC50 (SARS-CoV-2)2.3 µM

Note: For optimal results, it is recommended to perform a dose-response curve for your specific cell line and assay conditions.

Signaling Pathways and Experimental Workflows

GAK's Role in Clathrin-Mediated Endocytosis

GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. GAK, in conjunction with Hsc70, facilitates the uncoating of clathrin-coated vesicles, allowing for the release of their contents into the cell. Inhibition of GAK can disrupt this process, leading to altered receptor trafficking and signaling.

GAK_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin Clathrin Coat Assembly Receptor->Clathrin Internalization CCV Clathrin-Coated Vesicle Clathrin->CCV Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoating GAK GAK GAK->Uncoated_Vesicle Hsc70 Hsc70 Hsc70->Uncoated_Vesicle Endosome Early Endosome Uncoated_Vesicle->Endosome SGC_GAK_1 This compound SGC_GAK_1->GAK

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental Workflow for a Cell Viability Assay

A common application for this compound is to assess its effect on the proliferation and viability of cancer cell lines. The following workflow outlines a typical experimental setup.

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells with this compound or vehicle control C->D E 5. Incubate for 48-72 hours D->E F 6. Add viability reagent (e.g., MTS, AlamarBlue) E->F G 7. Incubate and measure absorbance/fluorescence F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the antiproliferative effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated cells (set as 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol allows for the quantitative measurement of this compound binding to GAK in live cells.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Plasmid encoding GAK-NanoLuc® fusion protein

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound (stock solution in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the GAK-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells in white assay plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.

  • Tracer Preparation: Prepare the NanoBRET™ Kinase Tracer in Opti-MEM™ at the recommended concentration.

  • Cell Treatment: Add the this compound dilutions to the wells containing the transfected cells, followed by the addition of the NanoBRET™ Kinase Tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • Data Acquisition: Read the plate within 10 minutes on a luminescence plate reader equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. A negative control compound, SGC-GAK-1N, which is structurally related but significantly less potent, is available and recommended for use to distinguish on-target from off-target effects. Additionally, due to a noted off-target effect on RIPK2, a potent RIPK2 inhibitor with no GAK activity can be used as a further control.

References

Application Notes and Protocols for Utilizing Sgc-gak-1 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgc-gak-1 is a potent, selective, and cell-active chemical probe for Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in critical cellular functions. GAK is a key regulator of clathrin-mediated endocytosis and is essential for proper mitotic progression.[1][2] Given that GAK is overexpressed in certain malignancies, such as osteosarcoma, and its expression is correlated with prostate cancer progression, it has emerged as a promising therapeutic target.[1][3] This document provides detailed protocols for using this compound to evaluate its effects on cell viability, offering a framework for investigating its potential as an anti-cancer agent.

Mechanism of Action: GAK Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of GAK, thereby disrupting two primary signaling pathways:

  • Clathrin-Mediated Endocytosis: GAK facilitates the uncoating of clathrin-coated vesicles, a crucial step for the recycling of receptors and the internalization of cargo.[2] Inhibition of GAK by this compound is expected to disrupt these trafficking events, potentially altering cellular signaling and survival.

  • Mitotic Progression: GAK plays a vital role in ensuring the proper maturation of centrosomes and the accurate segregation of chromosomes during mitosis. Pharmacological inhibition of GAK can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

The diagrams below provide a visual representation of these pathways and the inhibitory action of this compound.

GAK_Signaling_Pathways cluster_CME Clathrin-Mediated Endocytosis cluster_Mitosis Mitotic Progression Receptor Receptor AP2 AP2 Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV CCV Clathrin->CCV forms Uncoating Uncoating CCV->Uncoating undergoes Endosome Endosome Uncoating->Endosome releases vesicle to GAK_CME GAK GAK_CME->Uncoating facilitates Sgc_gak_1_CME This compound Sgc_gak_1_CME->GAK_CME inhibits G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase progresses to Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle_Checkpoint Spindle Assembly Checkpoint Metaphase->Spindle_Checkpoint defects activate Cytokinesis Cytokinesis Anaphase->Cytokinesis GAK_Mitosis GAK GAK_Mitosis->Metaphase ensures proper chromosome alignment Sgc_gak_1_Mitosis This compound Sgc_gak_1_Mitosis->GAK_Mitosis inhibits Apoptosis Apoptosis Spindle_Checkpoint->Apoptosis can trigger

Caption: GAK's role in endocytosis and mitosis and inhibition by this compound.

Data Presentation

The following tables summarize the reported anti-proliferative activity of this compound in various cancer cell lines, providing a reference for expected efficacy.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM) at 72h
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.65 ± 0.15
VCaPAndrogen-sensitive human prostate carcinoma, overexpresses Androgen ReceptorVariable
22Rv1Human prostate carcinoma, expresses androgen receptor splice variants0.17 ± 0.05
PC3Human prostate adenocarcinoma, androgen-insensitive>100
DU145Human prostate carcinoma, androgen-insensitive>100
Data derived from a study on this compound as a chemical probe for GAK.

Table 2: this compound GI50 Values in Diffuse Large B-cell Lymphoma (DLBCL)

Cell Line SubtypeGI50 (µM)
Activated B-cell (ABC)≤1
Germinal Center B-cell (GCB)≤1
Data from a study identifying GAK as a target in DLBCL.

Experimental Protocols

The following are detailed protocols for two standard cell viability assays to determine the cytotoxic and cytostatic effects of this compound.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.

Materials:

  • This compound

  • Vehicle control (e.g., sterile DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count cells, then dilute to the desired seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include control wells containing medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Administration:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Interpretation:

    • Subtract the average background luminescence from all readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

    • Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression model.

CellTiterGlo_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound/control Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Equilibrate Equilibrate plate to room temp Incubate_48_72h->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Shake Shake for 2 min Add_CTG->Shake Incubate_10min Incubate 10 min Shake->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells through the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases of viable cells.

Materials:

  • This compound

  • Vehicle control (e.g., sterile DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • Clear, flat-bottomed 96-well microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating and Compound Administration:

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 96-well plates instead of opaque ones.

  • Assay Execution:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator until purple formazan crystals are visible.

    • Carefully aspirate the culture medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Interpretation:

    • Subtract the average absorbance of the background wells from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).

    • Generate a dose-response curve and calculate the IC50 value as described in the CellTiter-Glo® protocol.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound/control Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Aspirate_Medium Aspirate medium Incubate_2_4h->Aspirate_Medium Add_Solubilizer Add solubilization solution Aspirate_Medium->Add_Solubilizer Shake_Dissolve Shake to dissolve formazan Add_Solubilizer->Shake_Dissolve Read_Absorbance Read Absorbance at 570 nm Shake_Dissolve->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound serves as a critical tool for elucidating the cellular functions of GAK and for exploring its therapeutic potential in oncology. The protocols detailed herein provide a standardized approach for assessing the impact of GAK inhibition on cancer cell viability. The observed sensitivity of specific cancer cell lines to this compound underscores the importance of further investigation into the molecular determinants of response to GAK-targeted therapies.

References

Application Notes and Protocols: SGC-GAK-1 Treatment of LNCaP and 22Rv1 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a potential therapeutic target in prostate cancer.[1] It plays a crucial role in intracellular trafficking and mitotic progression.[1] The small molecule inhibitor SGC-GAK-1 offers a potent and selective tool to investigate the function of GAK in cancer biology.[2][3] These application notes provide a comprehensive guide for studying the effects of this compound on two widely used prostate cancer cell lines: LNCaP, an androgen-sensitive cell line, and 22Rv1, a castration-resistant cell line that notably expresses androgen receptor (AR) splice variants.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineKey CharacteristicsThis compound IC50 (µM) at 72hReference
LNCaP Androgen-sensitive, expresses wild-type AR0.280 ± 0.030
22Rv1 Castration-resistant, expresses full-length AR and AR-V7 splice variant0.180 ± 0.020

Note: The increased potency of this compound in 22Rv1 cells may be attributed to the expression of AR splice variants, suggesting a potential vulnerability in this subtype of prostate cancer.

Key Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is designed to measure the dose-dependent effect of this compound on the viability of LNCaP and 22Rv1 cells.

Materials:

  • LNCaP and 22Rv1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (and inactive control, SGC-GAK-1N)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the inactive control SGC-GAK-1N in complete growth medium. Add the desired concentrations (e.g., 0.01 to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in LNCaP and 22Rv1 cells following this compound treatment.

Materials:

  • LNCaP and 22Rv1 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce a significant cytotoxic effect (e.g., 1-10 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • LNCaP and 22Rv1 cells

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in phosphorylated histone H3 (Ser10) can also be used as a marker for mitotic arrest.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels related to apoptosis and cell cycle regulation.

Materials:

  • LNCaP and 22Rv1 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-phospho-Histone H3 (Ser10), anti-GAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

SGC_GAK_1_Signaling_Pathway Proposed Signaling Pathway of this compound in Prostate Cancer Cells cluster_cell Prostate Cancer Cell SGC_GAK_1 This compound GAK GAK SGC_GAK_1->GAK Inhibition Mitotic_Progression Mitotic Progression GAK->Mitotic_Progression GAK->Mitotic_Progression This compound mediated inhibition pHH3 p-Histone H3 (Ser10) ↑ Cell_Proliferation Cell Proliferation Mitotic_Progression->Cell_Proliferation Metaphase_Arrest Metaphase Arrest pHH3->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Apoptosis->Cell_Proliferation Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_workflow Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Culture LNCaP & 22Rv1 cells treatment Treat cells with this compound (dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI staining) treatment->cell_cycle western_blot Western Blot (PARP, p-H3, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

SGC-GAK-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK).

This compound is a valuable chemical probe for investigating the cellular functions of GAK, a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitotic progression.[1][2][3] Dysregulation of GAK has been linked to diseases such as prostate cancer and Parkinson's disease.[2][3]

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the solubility and recommended storage conditions.

Table 1: this compound Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO30 - 7877.06 - 200.39Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound.
Ethanol1 - 392.57 - 100.19
DMF3077.06
WaterInsolubleInsoluble

Molecular Weight of this compound: 389.24 g/mol

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.89 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.89 mg of compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

GAK_inhibitor_prep cluster_start Start cluster_steps Preparation Steps cluster_storage Storage start This compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_neg_80 -80°C (up to 2 years) aliquot->storage_neg_80 Long-term storage_neg_20 -20°C (up to 1 year) aliquot->storage_neg_20 Short-term

Workflow for this compound stock solution preparation.

Protocol 2: Cell Viability Assay Using this compound

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines, such as the prostate cancer cell lines LNCaP and 22Rv1. This method can be adapted for various colorimetric or luminescent viability assays (e.g., MTT, MTS, CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well cell culture plates (clear for colorimetric assays, opaque for luminescent assays)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Cell Viability Measurement (Example with MTT):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism). This compound has shown potent antiproliferative activity in LNCaP and 22Rv1 cells with IC50 values of approximately 0.05 µM and 0.17 µM, respectively.

GAK Signaling and Cellular Functions

GAK plays a crucial role in several key cellular pathways. The diagram below illustrates the central functions of GAK in clathrin-mediated endocytosis and its involvement in mitotic progression.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane / TGN cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis receptor Cargo Receptor clathrin Clathrin receptor->clathrin Recruitment ccv Clathrin-Coated Vesicle clathrin->ccv Formation ap2 AP-2 ap2->ccv hsc70 Hsc70 ccv->hsc70 Recruitment uncoated_vesicle Uncoated Vesicle ccv->uncoated_vesicle gak GAK gak->ap2 Phosphorylates µ2 subunit gak->hsc70 Co-factor for centrosome Centrosome Maturation gak->centrosome Regulates hsc70->ccv Uncoating sgc_gak_1 This compound sgc_gak_1->gak Inhibits mitotic_progression Mitotic Progression centrosome->mitotic_progression

GAK's role in clathrin-mediated endocytosis and mitosis.

GAK functions as a cofactor for Hsc70 in the uncoating of clathrin-coated vesicles, a critical step in receptor-mediated endocytosis. It phosphorylates the µ2 subunit of the adaptor protein 2 (AP-2), which is involved in cargo recognition and clathrin coat assembly. GAK is also essential for the maturation of centrosomes and the proper progression through mitosis. Inhibition of GAK with this compound can be used to probe these and other GAK-dependent cellular processes.

References

Application Notes and Protocols for Western Blot Analysis of GAK Inhibition by Sgc-gak-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, is a key regulator of intracellular trafficking through its role in clathrin-coated vesicle uncoating.[1][2][3] GAK is also implicated in cell cycle progression, particularly mitosis.[1][4] Its involvement in various cellular processes has made it a target for therapeutic intervention in diseases such as cancer. Sgc-gak-1 is a potent and selective inhibitor of GAK, making it a valuable chemical probe to investigate GAK's cellular functions. This document provides detailed protocols for analyzing the effects of this compound on GAK and its downstream signaling pathways using Western blot analysis.

Data Presentation

Quantitative Analysis of Protein Expression Following this compound Treatment

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on key proteins involved in GAK signaling and cell cycle regulation. Cells were treated with varying concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Target ProteinThis compound (µM)Fold Change (vs. DMSO Control)
p-Histone H3 (Ser10) 0.11.5
1.03.2
10.05.8
Cleaved PARP 0.11.2
1.02.5
10.04.1
GAK 0.11.0
1.00.9
10.00.8

Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Experimental Protocols

Detailed Methodology for Western Blot Analysis

This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to analyze the effects of this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., 22Rv1, LNCaP) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the specified time (e.g., 24 or 48 hours).

2. Cell Lysis and Protein Extraction:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

  • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Briefly centrifuge the samples to pellet any debris.

5. SDS-PAGE:

  • Load the prepared samples into the wells of a 4-15% precast polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel in 1X SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Perform the transfer at 100V for 1 hour or according to the manufacturer's recommendations.

  • After transfer, briefly wash the membrane with deionized water and then with 1X Tris-buffered saline with 0.1% Tween-20 (TBST).

7. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-GAK, anti-p-Histone H3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathway of GAK Inhibition by this compound

GAK_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Molecular Events Clathrin-Mediated Trafficking Clathrin-Mediated Trafficking Mitotic Progression Mitotic Progression Histone H3 Phosphorylation Histone H3 Phosphorylation Mitotic Progression->Histone H3 Phosphorylation This compound This compound GAK GAK This compound->GAK Inhibits GAK->Mitotic Progression Regulates Apoptosis Apoptosis GAK->Apoptosis Prevents Clathrin Uncoating Clathrin Uncoating GAK->Clathrin Uncoating Promotes Clathrin Uncoating->Clathrin-Mediated Trafficking

Caption: GAK inhibition by this compound disrupts clathrin-mediated trafficking and mitotic progression.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & Treatment->Cell Lysis & Protein Extraction Protein Quantification (BCA) Protein Quantification (BCA) Cell Lysis & Protein Extraction->Protein Quantification (BCA) Sample Preparation Sample Preparation Protein Quantification (BCA)->Sample Preparation SDS-PAGE SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Immunoblotting Immunoblotting Protein Transfer (PVDF)->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Step-by-step workflow for Western blot analysis of GAK inhibition.

References

Application of SGC-GAK-1 in Studying Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer. Cyclin G-associated kinase (GAK) has been identified as a key positive regulator of Parkin (PRKN)-independent mitophagy. SGC-GAK-1 is a potent and selective chemical probe for GAK, making it an invaluable tool for elucidating the molecular mechanisms of mitophagy and for investigating potential therapeutic interventions targeting this pathway.[1] This application note provides a comprehensive overview of the use of this compound in studying mitophagy, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound inhibits the kinase activity of GAK. In the context of PRKN-independent mitophagy, GAK's kinase activity is essential for efficient mitochondrial clearance.[1] Inhibition of GAK does not directly impact the initial signaling events of mitophagy but rather affects downstream processes related to mitochondrial network dynamics and lysosomal function.[1][2] Studies have shown that inhibition of GAK leads to the clumping of mitochondrial networks and the accumulation of enlarged, multi-lamellar lysosomes, which ultimately impairs the degradation of mitochondria.[1] this compound allows for the temporal and dose-dependent interrogation of GAK's role in these intricate cellular processes.

Data Presentation

The following table summarizes the quantitative effects of a GAK inhibitor on mitophagy, as reported in the literature. This data demonstrates the dose-dependent inhibition of mitophagy upon treatment with a GAK inhibitor.

Inhibitor Concentration% Inhibition of DFP-induced MitophagyCell LineAssay MethodReference
5 µM40%U2OSImage-based mitophagy reporter
10 µM60%U2OSImage-based mitophagy reporter

Note: The referenced study utilized a potent GAK inhibitor and provides a strong indication of the expected efficacy of this compound in similar experimental setups.

Mandatory Visualization

Mitophagy_Pathway PRKN-Independent Mitophagy Pathway and the Role of GAK cluster_induction Mitophagy Induction cluster_execution Mitophagy Execution Mitochondrial Stress Mitochondrial Stress HIF1a Stabilization HIF1a Stabilization Mitochondrial Stress->HIF1a Stabilization GAK GAK HIF1a Stabilization->GAK activates ULK1 Complex ULK1 Complex Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation Mitochondrial Sequestration Mitochondrial Sequestration Autophagosome Formation->Mitochondrial Sequestration Lysosomal Degradation Lysosomal Degradation Mitochondrial Sequestration->Lysosomal Degradation Mitochondrial Network & Lysosomal Morphology Mitochondrial Network & Lysosomal Morphology GAK->Mitochondrial Network & Lysosomal Morphology regulates Mitochondrial Network & Lysosomal Morphology->Mitochondrial Sequestration facilitates This compound This compound This compound->GAK inhibits Experimental_Workflow Experimental Workflow for Studying this compound Effects on Mitophagy cluster_setup Experiment Setup cluster_analysis Analysis cluster_western_blot_markers Western Blot Markers Cell Culture Cell Culture Induce Mitophagy (e.g., DFP) Induce Mitophagy (e.g., DFP) Cell Culture->Induce Mitophagy (e.g., DFP) Treat with this compound Treat with this compound Induce Mitophagy (e.g., DFP)->Treat with this compound Western Blot Western Blot Treat with this compound->Western Blot Analyze Protein Levels Immunofluorescence Immunofluorescence Treat with this compound->Immunofluorescence Visualize Colocalization mito-Keima Assay mito-Keima Assay Treat with this compound->mito-Keima Assay Quantify Mitophagic Flux Mitochondrial Proteins (e.g., TOM20, COX4) Mitochondrial Proteins (e.g., TOM20, COX4) Western Blot->Mitochondrial Proteins (e.g., TOM20, COX4) Autophagy Markers (e.g., LC3-II, p62) Autophagy Markers (e.g., LC3-II, p62) Western Blot->Autophagy Markers (e.g., LC3-II, p62)

References

Application Notes and Protocols for In Vivo Administration of Sgc-gak-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgc-gak-1 is a potent and selective, cell-active inhibitor of cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in several cellular processes, including membrane trafficking and centrosome maturation.[1][2][3] Emerging evidence has highlighted GAK as a potential therapeutic target in oncology, particularly in prostate cancer, where its expression is correlated with progression to androgen independence.[4][5] this compound serves as a valuable chemical probe to investigate the in vivo biology of GAK inhibition.

A significant challenge in the in vivo application of this compound is its rapid metabolism by cytochrome P450 enzymes in mouse liver microsomes, leading to poor pharmacokinetic exposure. To overcome this, co-administration with a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been demonstrated to significantly enhance the in vivo exposure of this compound, enabling robust target engagement in mouse models.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, including formulation, dosing, and experimental workflows. While the primary therapeutic rationale discussed herein focuses on prostate cancer, the provided in vivo efficacy data is derived from a diffuse large B-cell lymphoma (DLBCL) xenograft model, serving as a well-documented example of this compound's anti-tumor activity in vivo.

Data Presentation

In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (µM) of this compound (72h)
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.65 ± 0.15
22Rv1Human prostate carcinoma, expresses androgen receptor0.17 ± 0.05
VCaPHuman prostate cancer, overexpresses androgen receptorVariable results
PC3Human prostate adenocarcinoma, androgen-insensitiveMinimal effect at 10 µM
DU145Human prostate carcinoma, androgen-insensitiveMinimal effect at 10 µM

Data summarized from in vitro cell viability assays.

In Vivo Pharmacokinetic and Efficacy Study Parameters
ParameterValue/Description
Animal Model NSG mice with U2932 (DLBCL) cell line xenografts
This compound Dose 10 mg/kg
ABT Dose 50 mg/kg
Formulation This compound: 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline
Route of Administration Oral gavage
Dosing Schedule Daily
Efficacy Readout Tumor Volume Reduction
Result Significant tumor burden reduction (p=0.0003)

Parameters from an in vivo study in a DLBCL xenograft model.

Signaling Pathway and Experimental Workflow

GAK Signaling in Androgen Receptor-Dependent Prostate Cancer

Cyclin G-associated kinase (GAK) has been identified as a coactivator of the Androgen Receptor (AR). It enhances the transcriptional activity of the AR, which is crucial for the growth and survival of androgen-dependent prostate cancer cells. Inhibition of GAK with this compound presents a therapeutic strategy to disrupt this signaling axis.

GAK_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds GAK Cyclin G-associated Kinase (GAK) GAK->AR Interacts & Coactivates Sgc_gak_1 This compound Sgc_gak_1->GAK Inhibits Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

GAK's role in androgen receptor signaling.
Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the key steps for conducting an in vivo efficacy study of this compound in a mouse xenograft model.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Prostate Cancer Cell Culture (e.g., 22Rv1) Xenograft 2. Subcutaneous Implantation in Mice CellCulture->Xenograft TumorGrowth 3. Tumor Growth to ~100-150 mm³ Xenograft->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization ABT_Admin 5. Administer ABT (50 mg/kg, p.o.) Randomization->ABT_Admin Sgc_Admin 6. Administer this compound (10 mg/kg, p.o.) 2h post-ABT ABT_Admin->Sgc_Admin DailyTreatment 7. Repeat Daily Sgc_Admin->DailyTreatment DailyTreatment->ABT_Admin TumorMeasurement 8. Monitor Tumor Volume (e.g., 2-3 times/week) DailyTreatment->TumorMeasurement Endpoint 9. Endpoint Analysis (e.g., Tumor Weight, Immunohistochemistry) TumorMeasurement->Endpoint

Workflow for this compound in vivo studies.

Experimental Protocols

Formulation of this compound and ABT for Oral Administration

Materials:

  • This compound

  • 1-aminobenzotriazole (ABT)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • This compound Formulation (for a 10 mg/kg dose in a 10 mL/kg volume):

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.

    • For a final concentration of 1 mg/mL, weigh the appropriate amount of this compound and dissolve it in the vehicle solution.

    • Vortex thoroughly until the compound is completely dissolved. Prepare fresh daily.

  • ABT Formulation (for a 50 mg/kg dose in a 10 mL/kg volume):

    • Prepare a vehicle (e.g., saline or a suitable aqueous buffer).

    • For a final concentration of 5 mg/mL, dissolve ABT in the vehicle.

    • Vortex until fully dissolved.

In Vivo Administration Protocol for a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., NSG or nude mice) are suitable for xenograft studies.

  • For prostate cancer studies, male mice are typically used.

Experimental Procedure:

  • Cell Implantation:

    • Prostate cancer cells (e.g., 22Rv1) are harvested during the exponential growth phase.

    • Cells are resuspended in a mixture of media and Matrigel (1:1 ratio).

    • Inject approximately 1-2 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment Administration:

    • Randomize mice into treatment and vehicle control groups.

    • Administer ABT (50 mg/kg) via oral gavage.

    • Two hours after ABT administration, administer this compound (10 mg/kg) or the vehicle control via oral gavage.

    • Repeat the administration daily for the duration of the study.

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the study endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Conclusion

This compound is a critical tool for elucidating the in vivo functions of GAK. The provided protocols, leveraging co-administration with ABT to ensure adequate bioavailability, offer a robust framework for investigating the therapeutic potential of GAK inhibition in various cancer models. The demonstrated efficacy in a DLBCL xenograft model, combined with the strong mechanistic rationale in prostate cancer, underscores the importance of further in vivo studies with this compound.

References

Troubleshooting & Optimization

SGC-GAK-1 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the GAK inhibitor, SGC-GAK-1, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

This compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.

Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the organic stock solution is no longer soluble when introduced into a predominantly aqueous environment. To avoid this, it is crucial to first dissolve this compound in an appropriate solvent like DMSO and then dilute it into the aqueous buffer. For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line, typically below 0.5%.

If precipitation still occurs, consider the following troubleshooting steps:

  • Lower the final concentration: The desired final concentration of this compound in your aqueous medium may be above its solubility limit.

  • Use a fresh DMSO stock: Moisture-absorbing DMSO can reduce the solubility of the compound.

  • Incorporate co-solvents for in vivo studies: For animal experiments, specific formulations with co-solvents are necessary.

Troubleshooting Guide

Issue: Precipitate formation during the preparation of aqueous working solutions.

This guide provides a systematic approach to resolving precipitation issues with this compound.

G start Start: this compound Precipitation Issue check_stock Check DMSO Stock Solution Is it clear? Is it freshly prepared? start->check_stock prepare_fresh Prepare fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh No check_dilution Review Dilution Protocol What is the final concentration? check_stock->check_dilution Yes prepare_fresh->check_dilution in_vitro For In Vitro Experiments check_dilution->in_vitro in_vivo For In Vivo Experiments check_dilution->in_vivo lower_conc Lower the final concentration of this compound. final_check Final Solution Clear? lower_conc->final_check use_cosolvent Use a co-solvent formulation (e.g., for in vivo studies). use_cosolvent->final_check in_vitro->lower_conc in_vivo->use_cosolvent success Proceed with Experiment final_check->success Yes fail Consult further literature or contact technical support. final_check->fail No

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that slight variations can occur between batches.

SolventConcentration (mg/mL)Molar Equivalent (mM)Source
DMSO69 - 78177.27 - 200.39
DMSO30-
DMSOat least 25-
Ethanol3487.35
Ethanol7 - 1017.98
Ethanol1-
WaterInsolubleInsoluble
DMF30-

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

For optimal results, prepare stock solutions in fresh, anhydrous DMSO.

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex or sonicate at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stored at -20°C for up to one month.

G cluster_0 Stock Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store

Caption: Workflow for preparing this compound stock solutions.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Serially dilute the stock solution in your cell culture medium or aqueous buffer to the final desired concentration.

  • Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

  • Mix thoroughly before adding to your experimental setup.

Protocol 3: Formulation for In Vivo Oral Administration

For oral administration in animal models, a suspension is often prepared.

  • Weigh 5 mg of this compound.

  • Add 1 mL of a carboxymethylcellulose sodium (CMC-Na) solution.

  • Mix thoroughly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.

Protocol 4: Formulations for In Vivo Injections

For injections, clear solutions are necessary and require co-solvents. These should be prepared fresh on the day of use.

Formulation A (with PEG300 and Tween-80):

  • Start with a clarified DMSO stock solution (e.g., 78 mg/mL).

  • For a 1 mL final solution, take 50 µL of the DMSO stock.

  • Add 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

Formulation B (with SBE-β-CD):

  • Prepare a 20.8 mg/mL stock solution in DMSO.

  • For a 1 mL final solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly. Sonication may be required to achieve a clear solution.

Formulation C (with Corn Oil):

  • Prepare a 20 mg/mL clear stock solution in DMSO.

  • For a 1 mL final solution, add 50 µL of the DMSO stock to 950 µL of corn oil.

  • Mix evenly.

G cluster_A Formulation A cluster_B Formulation B cluster_C Formulation C start Start: In Vivo Formulation cluster_A cluster_A start->cluster_A cluster_B cluster_B start->cluster_B cluster_C cluster_C start->cluster_C A1 50 µL DMSO Stock A2 Add 400 µL PEG300 A1->A2 A3 Add 50 µL Tween-80 A2->A3 A4 Add 500 µL ddH₂O A3->A4 B1 100 µL DMSO Stock B2 Add 900 µL 20% SBE-β-CD B1->B2 B3 Sonicate if needed B2->B3 C1 50 µL DMSO Stock C2 Add 950 µL Corn Oil C1->C2

Caption: Overview of this compound in vivo formulation protocols.

References

Preventing Sgc-gak-1 Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Sgc-gak-1 in experimental media. Adherence to proper preparation and handling protocols is critical to ensure the compound remains in solution for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: this compound precipitation in aqueous-based cell culture media is primarily due to its low water solubility.[1][2][3] Several factors can contribute to this issue:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental concentration.

  • Improper Stock Solution Preparation: Using a solvent in which this compound has limited solubility or using a solvent that is not fresh (e.g., hygroscopic DMSO).[3][4]

  • Incorrect Dilution Method: Adding the this compound stock solution directly to the aqueous media without proper mixing can cause localized high concentrations, leading to precipitation.

  • Temperature Changes: Fluctuations in temperature, such as moving from a warmer incubator to a cooler environment, can decrease the solubility of the compound.

  • Media Composition: The presence of certain components in the cell culture media, such as high concentrations of salts or proteins, can sometimes affect the solubility of small molecules.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.

Q3: Can I use other solvents to prepare the stock solution?

A3: While DMSO is preferred, ethanol can also be used, although the solubility of this compound is generally lower in ethanol compared to DMSO. Water is not a suitable solvent as this compound is insoluble in it.

Q4: How can I redissolve this compound if it precipitates out of the stock solution?

A4: If precipitation occurs in the stock solution, gentle warming and/or sonication can be used to aid dissolution. However, it is essential to ensure that the compound is not degraded by excessive heat. Always check the manufacturer's recommendations for temperature stability.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution into media Final concentration is too high.Determine the optimal working concentration for your cell line. This compound has shown potent activity in the low micromolar to nanomolar range in various cell lines.
Improper dilution technique.Protocol 1: Serial Dilution. Perform serial dilutions of your high-concentration stock solution in pure DMSO to get closer to the final desired concentration before the final dilution into the aqueous media.
Protocol 2: Stepwise Dilution into Media. When adding the DMSO stock to your media, do so dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. Avoid adding the stock solution directly to the bottom of the tube or plate well.
Cloudiness or precipitate in the stock solution vial The compound has come out of solution during storage.Gently warm the vial in a water bath (not exceeding 37°C) and sonicate until the solution becomes clear. Always visually inspect the solution for any particulate matter before use.
The DMSO used was not anhydrous.Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption.
Precipitate forms in the incubator over time The compound is not stable in the media at 37°C for extended periods.Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments.
Interaction with media components.If you suspect an interaction with your media, try a different formulation or serum-free media to see if the problem persists.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between batches.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 30 - 7877.06 - 200.39
Ethanol 1 - 392.57 - 100.19
Water InsolubleInsoluble
Data compiled from multiple sources.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound (389.24 g/mol ).

    • Volume (mL) = [Mass (mg) / 389.24 ( g/mol )] / [Concentration (mol/L)]

  • Preparation: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming (up to 37°C) and sonication can be applied.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Diluting this compound into Cell Culture Media

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.

  • Dilution: a. Gently vortex the media. b. While the media is still swirling, add the required volume of the this compound stock solution dropwise into the vortex. This ensures rapid mixing and prevents localized high concentrations.

  • Final Mix: Gently mix the final solution by inverting the tube or pipetting up and down.

  • Application: Immediately add the this compound containing media to your cells.

Signaling Pathway and Experimental Workflow

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in various cellular processes, including clathrin-mediated membrane trafficking and cell cycle regulation. This compound is a potent inhibitor of GAK.

GAK_Signaling_Pathway cluster_membrane Clathrin-Mediated Endocytosis cluster_inhibition Inhibition cluster_downstream Cellular Processes Clathrin Clathrin Coated Pits Hsc70 Hsc70 Clathrin->Hsc70 recruits GAK GAK Hsc70->GAK recruits Uncoating Clathrin Uncoating GAK->Uncoating promotes Centrosome_Maturation Centrosome Maturation GAK->Centrosome_Maturation regulates Vesicle_Trafficking Vesicle Trafficking Uncoating->Vesicle_Trafficking Sgc_gak_1 This compound Sgc_gak_1->GAK inhibits Mitosis Mitotic Progression Centrosome_Maturation->Mitosis

Caption: this compound inhibits GAK, impacting clathrin-mediated endocytosis and mitotic progression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock in DMSO Dilution Dilute Stock into Pre-warmed Media Stock_Prep->Dilution Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with This compound Media Cell_Culture->Treatment Dilution->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Downstream Assays Incubation->Assay

Caption: A typical experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Optimizing SGC-GAK-1 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SGC-GAK-1 chemical probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the use of this compound, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment in cell-based assays?

A1: For initial experiments assessing downstream effects on cell viability and proliferation, a starting incubation time of 48 to 72 hours is recommended.[1][2][] These time points have been commonly used in studies demonstrating the anti-proliferative effects of this compound in various cancer cell lines.[1][2] However, for observing direct and rapid inhibition of GAK kinase activity or its immediate downstream signaling, a much shorter incubation time is likely required. It is crucial to empirically determine the optimal incubation time for your specific cell line and experimental endpoint.

Q2: How do I determine the optimal incubation time for observing maximum direct inhibition of GAK?

A2: To determine the minimal time required to achieve maximal direct inhibition of GAK, a time-course experiment is essential. This involves treating your cells with this compound and then assessing GAK activity or the phosphorylation of a direct downstream target at multiple, short-term time points (e.g., 15, 30, 60, 120, and 240 minutes). The optimal incubation time is the point at which the inhibitory effect reaches a plateau.

Q3: What are some known downstream targets of GAK that I can use to monitor its inhibition?

A3: GAK is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2), which is involved in clathrin-mediated endocytosis. Another identified substrate is the Na+/K+-ATPase α-subunit Atp1a3. Monitoring the phosphorylation status of these or other identified GAK substrates can serve as a direct readout of this compound activity within the cell.

Q4: Is this compound stable in cell culture media for long incubation periods?

A4: While specific data on the long-term stability of this compound in various cell culture media is not extensively published, it is generally advisable to consider the potential for compound degradation during prolonged experiments. For incubations exceeding 48 hours, consider a media change at the 48-hour mark, replenishing with fresh media containing this compound to maintain a consistent concentration.

Q5: Should I be concerned about off-target effects with this compound?

A5: this compound is a highly selective inhibitor of GAK. However, at higher concentrations, it has been shown to engage with RIPK2. It is recommended to use the lowest effective concentration of this compound as determined by dose-response experiments and to use appropriate controls, such as the negative control probe SGC-GAK-1N, to confirm that the observed phenotype is due to GAK inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition observed Incubation time is too short for the desired endpoint (e.g., cell death).For long-term effects like apoptosis or reduced viability, extend the incubation time to 48-72 hours.
Incubation time is too long, leading to compound degradation or cellular resistance mechanisms.For direct inhibition assays, perform a time-course experiment with shorter time points. Consider replenishing the compound for longer incubations.
Incorrect assay for measuring GAK inhibition.Use a validated method to measure the phosphorylation of a known GAK substrate or a global phosphoproteomics approach.
This compound instability or precipitation.Prepare fresh stock solutions in DMSO and ensure the final concentration in media does not lead to precipitation. Visually inspect for precipitates.
High variability between replicates Inconsistent incubation times.Use a multichannel pipette or automated liquid handler for precise timing of reagent addition and reaction termination.
Incomplete mixing of this compound in the culture medium.Gently mix the plate after adding the inhibitor to ensure a homogenous solution.
Cell density variations.Ensure uniform cell seeding density across all wells and plates.
Unexpected cellular phenotype Off-target effects.Perform a dose-response experiment to identify the lowest effective concentration. Use the SGC-GAK-1N negative control to validate that the phenotype is GAK-dependent.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Direct GAK Inhibition

This protocol outlines a method to determine the minimal time required for this compound to exert its maximal inhibitory effect on GAK kinase activity in a cellular context.

1. Cell Seeding:

  • Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
  • Allow cells to adhere and grow for 18-24 hours.

2. This compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. It is recommended to use a concentration that is 5-10 times the IC50 value for your cell line to ensure robust inhibition.
  • Prepare a vehicle control with the same final concentration of DMSO.

3. Time-Course Treatment:

  • Remove the old media from the cells and add the media containing this compound or the vehicle control.
  • Incubate the plates for a series of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C and 5% CO2. The "0 minute" time point serves as a baseline.

4. Cell Lysis and Analysis:

  • At the end of each incubation period, immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
  • Collect the cell lysates and determine the protein concentration.
  • Analyze the phosphorylation status of a known GAK substrate (e.g., phospho-AP2M1 or phospho-Atp1a3) by Western blotting or a suitable immunoassay.

5. Data Analysis:

  • Quantify the band intensities for the phosphorylated substrate and normalize to the total protein level of that substrate and/or a loading control.
  • Plot the normalized phosphorylation level against the incubation time.
  • The optimal incubation time is the point at which the inhibition of substrate phosphorylation reaches a maximum and plateaus.

Data Presentation

Table 1: Hypothetical Time-Course Inhibition Data

Incubation Time (minutes)Normalized Phospho-Substrate Level (Vehicle)Normalized Phospho-Substrate Level (this compound)% Inhibition
01.001.000%
151.020.6536%
300.980.4059%
601.010.2278%
1200.990.1882%
2401.030.1982%

Visualizations

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Vesicle Receptor Cargo Receptor Receptor->Clathrin_Coated_Pit GAK GAK AP2 AP-2 Complex GAK->AP2 phosphorylates Uncoating Uncoating GAK->Uncoating facilitates SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits AP2->Clathrin_Coated_Pit Clathrin_Vesicle->Uncoating

Caption: Simplified signaling pathway of GAK in clathrin-mediated endocytosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Inhibitor 2. Prepare this compound Seed_Cells->Prepare_Inhibitor Add_Inhibitor 3. Add Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Incubate 4. Incubate for Various Time Points Add_Inhibitor->Incubate Lyse_Cells 5. Lyse Cells Incubate->Lyse_Cells Western_Blot 6. Western Blot for Phospho-Substrate Lyse_Cells->Western_Blot Analyze_Data 7. Analyze Data & Determine Optimal Time Western_Blot->Analyze_Data

Caption: Experimental workflow for optimizing this compound incubation time.

References

Troubleshooting Sgc-gak-1 off-target effects on RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-GAK-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound, with a specific focus on its interaction with Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis and membrane trafficking.[1][2][3] It inhibits GAK by binding to its ATP-binding site.[2]

Q2: What are the known off-target effects of this compound, particularly concerning RIPK2?

A2: While highly selective in in-vitro kinome screens, this compound has a notable off-target activity against RIPK2 in cellular assays.[3] This means that at concentrations effective for inhibiting GAK in cells, this compound can also inhibit RIPK2, a key kinase in the NOD-like receptor signaling pathway that activates NF-κB and MAPK signaling.

Q3: How can I differentiate between the on-target (GAK) and off-target (RIPK2) effects of this compound in my experiments?

A3: To distinguish between GAK and RIPK2-mediated effects, it is crucial to use appropriate controls. This includes:

  • SGC-GAK-1N: A structurally related, inactive negative control for this compound.

  • A selective RIPK2 inhibitor: A compound that inhibits RIPK2 but not GAK, such as HY-19764 (also referred to as compound 18 in some literature), can help to identify phenotypes specifically related to RIPK2 inhibition.

By comparing the effects of this compound with these controls, you can more confidently attribute your observations to the inhibition of GAK, RIPK2, or both.

Q4: What are the potential functional consequences of off-target RIPK2 inhibition by this compound?

A4: Inhibition of RIPK2 can interfere with innate immune signaling pathways. RIPK2 is a crucial component of the response to bacterial peptidoglycans via NOD1 and NOD2 receptors. Its inhibition can lead to a dampened inflammatory response, including reduced activation of NF-κB and MAPK pathways and decreased production of pro-inflammatory cytokines. This could be a confounding factor in studies where these pathways are relevant.

Troubleshooting Guide

Issue: Unexpected or inconsistent results when using this compound.

This guide will help you to systematically troubleshoot and interpret your experimental outcomes.

Step 1: Verify Compound Identity and Integrity

  • Potential Cause: Compound degradation or incorrect identity.

  • Troubleshooting Step:

    • Ensure your this compound is from a reputable source.

    • Verify the identity and purity of your compound stock, for example, by mass spectrometry.

    • Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Step 2: Assess Cellular Potency and Off-Target Engagement

  • Potential Cause: The observed phenotype is due to RIPK2 inhibition.

  • Troubleshooting Step:

    • Perform a dose-response experiment with this compound to establish the concentration at which you observe your phenotype.

    • In parallel, test the negative control (SGC-GAK-1N) and a selective RIPK2 inhibitor (e.g., HY-19764) at the same concentrations.

    • Interpretation:

      • If the phenotype is observed with this compound but not with SGC-GAK-1N or the RIPK2 inhibitor, it is likely a GAK-dependent effect.

      • If the phenotype is observed with both this compound and the RIPK2 inhibitor, but not SGC-GAK-1N, it is likely a RIPK2-dependent off-target effect.

      • If the phenotype is only observed with this compound at high concentrations, it could be due to other off-targets or non-specific toxicity.

Step 3: Confirm Target Engagement in Your Cellular System

  • Potential Cause: this compound is not engaging GAK or RIPK2 effectively in your specific cell line or experimental conditions.

  • Troubleshooting Step:

    • Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that this compound is binding to GAK and RIPK2 in your cells at the concentrations used.

    • Analyze downstream signaling pathways. For GAK, this could involve assessing changes in clathrin-coated vesicle formation or receptor trafficking. For RIPK2, you can measure the phosphorylation of downstream targets or the activation of NF-κB (e.g., by measuring p65 phosphorylation or a reporter assay).

Quantitative Data Summary

The following tables summarize the reported binding affinities and cellular potencies of this compound for its primary target GAK and its significant off-target RIPK2.

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssay TypeValueReference
This compoundGAKKi3.1 nM
This compoundGAKKD1.9 nM
This compoundRIPK2KD110 nM

Table 2: Cellular Target Engagement and Antiproliferative Activity

CompoundTargetAssay TypeCell LineIC50Reference
This compoundGAKNanoBRET-110 nM
This compoundRIPK2NanoBRET-360 nM
This compoundProliferationViability AssayLNCaP0.65 µM
This compoundProliferationViability Assay22Rv10.17 µM

Key Experimental Protocols

1. Western Blotting for RIPK2 Pathway Activation

  • Objective: To assess the effect of this compound on NOD2-mediated RIPK2 pathway activation.

  • Methodology:

    • Seed cells (e.g., HEK293T overexpressing NOD2, or immune cells like THP-1) in appropriate culture plates.

    • Pre-treat cells with a dose range of this compound, SGC-GAK-1N, and a selective RIPK2 inhibitor for 1-2 hours.

    • Stimulate the cells with a NOD2 agonist (e.g., L18-MDP) for the appropriate time (e.g., 30-60 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-RIPK2 (S176), total RIPK2, phospho-p65 (S536), total p65, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the binding of this compound to GAK and RIPK2 in intact cells.

  • Methodology:

    • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fraction by western blotting for GAK and RIPK2.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

GAK_Signaling_Pathway GAK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment GAK GAK GAK->AP2 Phosphorylation Hsc70 Hsc70 GAK->Hsc70 Recruitment CCV Clathrin-Coated Vesicle Clathrin->CCV Formation Hsc70->CCV Uncoating Endosome Endosome CCV->Endosome Trafficking

Caption: Simplified GAK signaling pathway in clathrin-mediated endocytosis.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment MDP MDP (bacterial PGN) MDP->NOD2 Activation TRAF6 TRAF6 RIPK2->TRAF6 Ubiquitination TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK complex TAK1->IKK_complex Activation MAPK MAPK TAK1->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Transcription MAPK->Inflammatory_Genes Transcription

References

Sgc-gak-1 metabolic instability in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the cyclin G-associated kinase (GAK) inhibitor, SGC-GAK-1, with a focus on its metabolic instability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor in vivo efficacy with this compound despite its high in vitro potency?

A1: this compound is subject to rapid metabolism in vivo, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This leads to a short plasma half-life and rapid clearance, which may prevent the compound from reaching and maintaining efficacious concentrations at the target site.[1][4]

Q2: What is the metabolic half-life of this compound?

A2: In mouse liver microsomes, this compound has a very short half-life of approximately 5.7 minutes. This rapid in vitro metabolism is indicative of its swift clearance in vivo.

Q3: How can the metabolic instability of this compound be overcome for in vivo experiments?

A3: Co-administration of a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to significantly decrease the intrinsic clearance of this compound. This approach increases the plasma exposure of this compound, making it more suitable for in vivo studies.

Q4: What are the known off-targets of this compound?

A4: While this compound is a highly selective inhibitor of GAK, cellular engagement assays have identified RIPK2 as a potential off-target. It is recommended to use appropriate controls, such as a structurally related negative control (SGC-GAK-1N) and a potent RIPK2 inhibitor lacking GAK activity, to confirm that the observed phenotypes are due to GAK inhibition.

Q5: What is the primary mechanism of GAK function?

A5: GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and vesicle trafficking. It acts as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles. GAK has also been implicated in mitotic progression and is overexpressed in certain cancers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable plasma concentrations of this compound in mouse studies. Rapid metabolism by hepatic cytochrome P450 enzymes.Pre-administer a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT) prior to this compound dosing to increase exposure.
Inconsistent results between in vitro and in vivo experiments. Poor pharmacokinetic properties of this compound leading to insufficient target engagement in vivo.1. Confirm target engagement in vivo by measuring downstream biomarkers if available.2. Optimize the dosing regimen (frequency and dose level) in combination with a CYP450 inhibitor.
Observed phenotype may be due to off-target effects. This compound has a known off-target, RIPK2.1. Include a negative control compound (e.g., SGC-GAK-1N) in your experiments.2. Use a specific RIPK2 inhibitor as a control to delineate GAK-specific effects.
Difficulty in reproducing published in vivo efficacy data. Variations in experimental protocols, mouse strains, or the formulation of this compound.1. Carefully review and adhere to established protocols for dosing and sample collection.2. Ensure the formulation of this compound is appropriate for the route of administration and is freshly prepared.

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability of this compound in Mouse Liver Microsomes

ParameterValue
Half-life (t½) 5.7 min
Intrinsic Clearance (Clint) 990 mL/min/kg

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Conceptual)

Parameter This compound Alone This compound + ABT
Maximum Plasma Concentration (Cmax) LowSignificantly Increased
Time to Maximum Concentration (Tmax) ~0.25 h~0.5 h
Area Under the Curve (AUC) LowDramatically Increased
Half-life (t½) ShortProlonged
Clearance (CL) HighSignificantly Decreased

Note: This table is a conceptual representation based on qualitative descriptions from the literature. Actual values would be dose-dependent and require specific experimental determination.

Experimental Protocols

Protocol 1: Mouse Liver Microsomal Stability Assay

This protocol is adapted from standard methodologies for assessing in vitro metabolic stability.

1. Materials:

  • This compound

  • Pooled mouse liver microsomes (MLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin or other suitable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in phosphate buffer.

  • In a 96-well plate, add the MLM suspension to the phosphate buffer.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

1. Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

2. Dosing and Sample Collection:

  • Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intraperitoneal injection).

  • For studies involving CYP450 inhibition, administer 1-aminobenzotriazole (ABT) typically 30-60 minutes prior to this compound administration.

  • Administer the formulated this compound to the mice.

  • Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance.

Visualizations

GAK_Signaling_Pathway cluster_cell_surface Cell Surface cluster_endocytosis Clathrin-Mediated Endocytosis cluster_uncoating Vesicle Uncoating Receptor Transmembrane Receptor AP2 AP2 Adaptor Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Vesicle Budding GAK GAK CoatedVesicle->GAK Recruitment UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle FreeClathrin Free Clathrin CoatedVesicle->FreeClathrin HSC70 HSC70 GAK->HSC70 Cofactor for HSC70->CoatedVesicle Uncoating Downstream Trafficking\n(e.g., to Endosome) Downstream Trafficking (e.g., to Endosome) UncoatedVesicle->Downstream Trafficking\n(e.g., to Endosome)

Caption: GAK's role in clathrin-mediated endocytosis.

SGC_GAK_1_Metabolism SGC_GAK_1 This compound CYP450 Hepatic CYP450 Enzymes SGC_GAK_1->CYP450 Metabolized by Metabolites Oxidized Metabolites CYP450->Metabolites Produces Clearance Rapid In Vivo Clearance Metabolites->Clearance ABT 1-Aminobenzotriazole (ABT) ABT->CYP450 Inhibits

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics MicrosomalAssay Microsomal Stability Assay (Mouse Liver Microsomes) Data1 Determine t½ and Clint MicrosomalAssay->Data1 Dosing Dose Mice with This compound (± ABT) Data1->Dosing Inform In Vivo Study Design Sampling Collect Plasma Samples (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, AUC, t½, etc.) Analysis->PK_Params Efficacy_Studies In Vivo Efficacy Studies PK_Params->Efficacy_Studies Guide Dosing for Efficacy Studies

Caption: Workflow for evaluating this compound PK.

References

Overcoming rapid clearance of Sgc-gak-1 in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the cyclin G-associated kinase (GAK) inhibitor, Sgc-gak-1, in murine models.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with this compound.

QuestionAnswer
Why am I observing a lack of efficacy with this compound in my mouse model? The most likely reason is the rapid in vivo clearance of this compound. The compound is quickly metabolized in mice by cytochrome P450 (CYP) enzymes, leading to low systemic exposure.[1] To address this, co-administration with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) is strongly recommended to increase the plasma concentration and half-life of this compound.[1][2]
What is the evidence for rapid clearance of this compound? In mouse liver microsome stability assays, this compound is rapidly consumed in the presence of NADPH, with a half-life of approximately 5.7 minutes.[2] This indicates significant metabolism by CYP enzymes. In vivo pharmacokinetic studies in mice confirm this, showing a short half-life of less than one hour and low maximum plasma concentration (Cmax) when dosed alone.[1]
How does 1-aminobenzotriazole (ABT) help? ABT is an irreversible inhibitor of cytochrome P450 enzymes. By pre-treating mice with ABT, you can significantly reduce the metabolic clearance of this compound, leading to a more than 20-fold increase in plasma exposure and a dramatically extended half-life.
Are there any alternative strategies to overcome rapid clearance? Chemical modifications of the this compound scaffold have been explored to improve metabolic stability. However, these modifications have generally resulted in a loss of potency against GAK. Therefore, co-administration with ABT is currently the most effective and recommended strategy.
What are the known off-targets of this compound? While highly selective, this compound has been shown to engage with Receptor-Interacting Protein Kinase 2 (RIPK2) in cellular assays. For rigorous target validation, it is advisable to use a RIPK2-specific inhibitor as a control to delineate GAK-specific effects.

Data Presentation: Pharmacokinetics of this compound in Mice

The following tables summarize the pharmacokinetic parameters of this compound in mice, highlighting the impact of co-administration with 1-aminobenzotriazole (ABT).

Table 1: In Vitro Metabolic Stability of this compound in Mouse Liver Microsomes

CompoundConditionHalf-life (t½, min)Intrinsic Clearance (Clint, mL/min/kg)
This compoundStandard5.7990
This compound+ 1 mM ABT> 12044

Data sourced from a study on the development of this compound as an orally active in vivo probe.

Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice (10 mg/kg, oral)

TreatmentCmax (ng/mL)Half-life (t½, h)
This compound only< 100< 1
This compound + ABT (50 mg/kg)> 2000Dramatically extended

Data sourced from a study on the development of this compound as an orally active in vivo probe.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound with ABT in Mice

This protocol describes the oral administration of this compound with the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) to enhance its systemic exposure in mice.

Materials:

  • This compound

  • 1-aminobenzotriazole (ABT)

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a solution of ABT in the chosen vehicle at a concentration suitable for a 50 mg/kg dose.

    • Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dose.

  • Animal Dosing:

    • Divide mice into two groups: Group 1 (this compound only) and Group 2 (ABT + this compound).

    • For Group 2, administer the ABT solution orally at 50 mg/kg.

    • Two hours after ABT administration, administer the this compound suspension orally to Group 2 at 10 mg/kg.

    • For Group 1, administer the vehicle solution at the same time as ABT is given to Group 2. Two hours later, administer the this compound suspension orally at 10 mg/kg.

  • Sample Collection:

    • Collect blood samples at various time points post-Sgc-gak-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) for pharmacokinetic analysis.

Protocol 2: Mouse Liver Microsome Stability Assay

This protocol is a general guideline for assessing the metabolic stability of a compound like this compound using mouse liver microsomes.

Materials:

  • This compound

  • Pooled mouse liver microsomes (MLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl₂, and MLMs.

    • For the test condition, add the NADPH regenerating system.

    • For the negative control, add phosphate buffer instead of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding this compound to the wells to a final concentration of 1-2 µM.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Visualizations

GAK Signaling Pathway and Cellular Functions

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in several key cellular processes, most notably clathrin-mediated membrane trafficking. It acts as a cofactor for HSC70 in the uncoating of clathrin-coated vesicles, a crucial step in endocytosis and intracellular transport. GAK is also implicated in the regulation of centrosome integrity and mitotic progression.

GAK_Signaling_Pathway Receptor Transmembrane Receptor Clathrin Clathrin-Coated Pit Receptor->Clathrin Endocytosis Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle GAK GAK Vesicle->GAK Uncoating Vesicle Uncoating GAK->Uncoating Regulates Centrosome Centrosome Maturation GAK->Centrosome Regulates HSC70 HSC70 HSC70->GAK Endosome Early Endosome Uncoating->Endosome Mitosis Mitotic Progression Centrosome->Mitosis

Caption: GAK's role in clathrin-mediated trafficking and mitosis.

Experimental Workflow: Overcoming Rapid Clearance of this compound

This workflow outlines the recommended experimental procedure to mitigate the rapid metabolic clearance of this compound in mice, ensuring adequate systemic exposure for in vivo studies.

Experimental_Workflow Start Start: In Vivo Study with This compound Prep_ABT Prepare ABT Solution (50 mg/kg) Start->Prep_ABT Prep_Sgc Prepare this compound Suspension (10 mg/kg) Start->Prep_Sgc Dose_ABT Administer ABT Orally to Mice Prep_ABT->Dose_ABT Dose_Sgc Administer this compound Orally Prep_Sgc->Dose_Sgc Wait Wait 2 Hours Dose_ABT->Wait Wait->Dose_Sgc PK_PD Perform Pharmacokinetic (PK) and/or Pharmacodynamic (PD) Studies Dose_Sgc->PK_PD End End of Experiment PK_PD->End

Caption: Workflow for co-administration of ABT and this compound.

References

Why is Sgc-gak-1 not inhibiting GAK in my cell line?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-GAK-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with the GAK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, cell-active chemical probe for Cyclin G-associated kinase (GAK)[1][2][3]. It acts as an ATP-competitive inhibitor with a high affinity for GAK's ATP-binding site[3].

Q2: What is the recommended concentration for cellular use?

The recommended concentration for cellular use is up to 1 µM[4]. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always advisable to perform a dose-response experiment.

Q3: Is there a negative control compound available for this compound?

Yes, SGC-GAK-1N is a structurally related negative control compound that is significantly less potent against GAK and can be used to differentiate on-target from off-target effects.

Q4: Does this compound have known off-targets?

Yes, while highly selective, this compound has been shown to engage with Receptor-Interacting Protein Kinase 2 (RIPK2) in cellular assays. For experiments where RIPK2 activity is a concern, it is recommended to use a RIPK2-specific inhibitor, such as HY-19764, as an additional control.

Troubleshooting Guide: Why is this compound not inhibiting GAK in my cell line?

This guide addresses potential reasons for the lack of observable GAK inhibition by this compound in your specific cell line and provides systematic steps to identify and resolve the issue.

Issue 1: Suboptimal Compound Handling and Experimental Setup

Poor compound solubility, stability, or incorrect assay conditions can lead to an apparent lack of activity.

Potential Causes & Troubleshooting Steps:

  • Compound Solubility:

    • Problem: this compound may have precipitated out of your media.

    • Solution: this compound is soluble in DMSO. Prepare a fresh, concentrated stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. Visually inspect for any precipitation after dilution.

  • Compound Stability:

    • Problem: The compound may have degraded due to improper storage or handling.

    • Solution: Store the this compound stock solution at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Problem: High ATP concentrations in cellular assays can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.

    • Solution: While you cannot easily alter intracellular ATP levels, be aware that the cellular IC50 (around 110-120 nM) is significantly higher than the in vitro Kᵢ (3.1 nM) likely due to ATP competition. Ensure your experimental concentrations are appropriate to overcome this.

Issue 2: Cell Line-Specific Factors

The cellular context plays a crucial role in the efficacy of small molecule inhibitors.

Potential Causes & Troubleshooting Steps:

  • Cell Line Insensitivity:

    • Problem: Not all cell lines are equally sensitive to GAK inhibition. This compound has shown potent anti-proliferative effects in prostate cancer cell lines like LNCaP and 22Rv1, but minimal effects in PC3 and DU145 cells, despite similar GAK expression levels.

    • Solution:

      • Positive Control Cell Line: Test this compound in a cell line known to be sensitive (e.g., 22Rv1) in parallel with your cell line of interest to confirm compound activity.

      • Investigate Redundancy: Your cell line might have compensatory signaling pathways that bypass the effects of GAK inhibition.

  • Low GAK Expression or Activity:

    • Problem: The expression level or basal activity of GAK in your cell line may be too low for an inhibitory effect to be observed.

    • Solution: Confirm GAK expression in your cell line via Western blot or qPCR.

  • Drug Efflux:

    • Problem: Your cell line may express high levels of multidrug resistance transporters that actively pump this compound out of the cell.

    • Solution: Consider co-treatment with a broad-spectrum efflux pump inhibitor to see if this restores this compound activity.

Issue 3: Lack of Confirmed Target Engagement

The phenotypic readout you are measuring may not be directly or solely dependent on GAK kinase activity, or the inhibitor may not be reaching its target in your cells.

Potential Causes & Troubleshooting Steps:

  • No Direct Link Between GAK Inhibition and Phenotype:

    • Problem: The cellular process you are observing might be independent of GAK's kinase function.

    • Solution: It is crucial to directly measure target engagement to confirm that this compound is binding to GAK in your cells.

  • Methods to Confirm Target Engagement:

    • NanoBRET™ Target Engagement Assay: This live-cell assay directly measures the binding of an inhibitor to its target protein. It has been used to determine the cellular IC50 of this compound for GAK.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

    • Phospho-protein Analysis: If a downstream substrate of GAK is known and a phospho-specific antibody is available, you can use Western blotting to see if this compound treatment reduces the phosphorylation of that substrate.

Data Presentation

Table 1: Potency of this compound

Assay TypeTargetPotency (IC₅₀ / Kᵢ / Kₑ)Reference
In Vitro Binding (Ki)GAK3.1 nM
In Vitro Binding (KD)GAK1.9 nM
Cellular Target Engagement (NanoBRET™)GAK110 - 120 nM
In Vitro Binding (KD)RIPK2 (off-target)110 nM
Cellular Target Engagement (NanoBRET™)RIPK2 (off-target)360 nM

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineSensitivity to this compoundIC₅₀ (µM)Reference
LNCaPSensitive0.05 ± 0.15
22Rv1Sensitive0.17 ± 0.65
VCaPSensitiveStrong growth inhibition at 10 µM
PC3InsensitiveMinimal effect
DU145InsensitiveMinimal effect

Experimental Protocols

Protocol 1: General Protocol for Cellular Treatment with this compound
  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.

  • Cell Seeding: Seed your cells in an appropriate culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Dilution: On the day of treatment, thaw the this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the negative control (SGC-GAK-1N), or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Perform your desired downstream analysis (e.g., cell viability assay, Western blot, etc.).

Protocol 2: Western Blot for GAK Expression
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GAK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Caption: Simplified GAK Signaling and Function.

Troubleshooting_Workflow Start No observable effect of This compound in my cell line Check_Compound Step 1: Verify Compound & Experimental Setup Start->Check_Compound Solubility Check Solubility: Prepare fresh stock in DMSO, check for precipitation. Check_Compound->Solubility Issue? Stability Check Stability: Proper storage (-80°C), avoid freeze-thaw. Check_Compound->Stability Issue? Concentration Check Concentration: Perform dose-response, consider ATP competition. Check_Compound->Concentration Issue? Check_CellLine Step 2: Investigate Cell Line-Specific Factors Check_Compound->Check_CellLine OK Solubility->Check_CellLine If issues persist Stability->Check_CellLine If issues persist Concentration->Check_CellLine If issues persist Positive_Control Use a positive control cell line (e.g., 22Rv1). Check_CellLine->Positive_Control Issue? Expression Confirm GAK expression (Western Blot/qPCR). Check_CellLine->Expression Issue? Confirm_Engagement Step 3: Confirm Cellular Target Engagement Check_CellLine->Confirm_Engagement OK Positive_Control->Confirm_Engagement If issues persist Expression->Confirm_Engagement If issues persist CETSA Perform CETSA or NanoBRET™ assay. Confirm_Engagement->CETSA No Engagement? Phospho Analyze downstream substrate phosphorylation. Confirm_Engagement->Phospho No Engagement? Resolved Issue Potentially Resolved Confirm_Engagement->Resolved Engagement Confirmed Conclusion Re-evaluate hypothesis or choose a different model system. CETSA->Conclusion Phospho->Conclusion

Caption: Troubleshooting Workflow for this compound Activity.

Caption: Experimental Workflow for Target Validation.

References

Cell line-specific responses to Sgc-gak-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers utilizing the Cyclin G-Associated Kinase (GAK) inhibitor, Sgc-gak-1.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Question: I am not observing any growth inhibition in my cell line after this compound treatment. What could be the reason?

Answer:

Several factors could contribute to a lack of response to this compound. Please consider the following possibilities:

  • Cell Line Specificity: The anti-proliferative effects of this compound are highly cell line-specific. Potent activity has been demonstrated in prostate cancer cell lines that are positive for the androgen receptor (AR), such as LNCaP, VCaP, and 22Rv1.[1][2][3] In contrast, AR-negative cell lines like PC3 and DU145 exhibit minimal response to treatment.[1][2] This differential sensitivity is not due to a lack of the GAK protein, as its expression has been found to be similar across these cell lines.

  • Androgen Receptor (AR) Dependence: The mechanism of this compound in sensitive prostate cancer cells is linked to the androgen receptor. GAK is known to interact with the AR and enhance its transcriptional activity. Consequently, cell lines that do not rely on AR signaling for their proliferation are unlikely to be affected by GAK inhibition.

  • Suboptimal Drug Concentration or Treatment Duration: Ensure that the concentration and duration of the treatment are adequate. For sensitive cell lines, significant growth inhibition is typically observed at concentrations around 10 µM following 48 to 72 hours of incubation.

  • Compound Integrity: The stability and activity of the this compound compound are critical. Improper storage can lead to its degradation. For long-term stability, this compound should be stored at -20°C.

Question: I am observing high variability in my experimental results. What are the possible causes?

Answer:

High variability can stem from several sources:

  • Inconsistent Cell Culture Conditions: Maintaining consistency in cell culture practices is crucial. Factors such as cell density at the time of treatment, passage number, and media composition can all influence cellular responses.

  • Compound Solubility Issues: this compound is soluble in DMSO. Incomplete dissolution of the compound can lead to inconsistent dosing and, therefore, variable results. It is recommended to use fresh DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.

  • Potential Off-Target Effects: While this compound is a selective GAK inhibitor, it does have a known off-target activity against RIPK2. To differentiate between GAK-specific effects and those resulting from off-target activity, it is advisable to include the negative control SGC-GAK-1N and the specific RIPK2 inhibitor, compound 18, in your experiments.

  • Assay-Specific Variability: The choice of assay for measuring cell viability can also introduce variability. Ensure that the selected assay is optimized for your cell line and that you are operating within its linear dynamic range.

Question: My cells are showing signs of toxicity that are not consistent with the expected anti-proliferative effect. What should I do?

Answer:

If you observe unexpected cytotoxicity, consider the following:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is important to include a vehicle-only control in your experiments to ensure that the final DMSO concentration is not exceeding a non-toxic level for your specific cell line.

  • High Compound Concentration: At very high concentrations, this compound may induce non-specific cytotoxic effects. A dose-response experiment is recommended to identify the optimal concentration range for your cell line.

  • Pre-existing Cellular Stress: Ensure that your cells are healthy and not under any stress before initiating treatment, as stressed cells can be more vulnerable to drug-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), which is a serine/threonine kinase. It functions by targeting the ATP-binding site of the GAK kinase domain. GAK plays a role in various cellular functions, including membrane trafficking and the regulation of receptor tyrosine kinases. In the context of prostate cancer, GAK interacts with and potentiates the transcriptional activity of the androgen receptor (AR). By inhibiting GAK, this compound can suppress the growth of AR-dependent prostate cancer cells.

Q2: How selective is this compound?

A2: this compound demonstrates high selectivity for GAK. In a broad kinase screen, no other kinases were found to bind to this compound with an affinity within 30-fold of its affinity for GAK. However, it is important to note that cellular assays have identified receptor-interacting protein kinase 2 (RIPK2) as a secondary target.

Q3: Which cell lines are sensitive to this compound?

A3: Prostate cancer cell lines that are positive for the androgen receptor (AR) have demonstrated sensitivity to this compound. These include:

  • LNCaP

  • VCaP

  • 22Rv1

The 22Rv1 cell line, which expresses the AR-V7 splice variant, has been shown to be particularly sensitive.

Q4: Which cell lines are resistant to this compound?

A4: Prostate cancer cell lines that are negative for the androgen receptor (AR) have shown minimal response to this compound. These include:

  • PC3

  • DU145

Q5: Why is it important to use control compounds with this compound?

A5: Given the off-target activity of this compound on RIPK2, using appropriate controls is essential to confirm that the observed biological effects are due to GAK inhibition. The recommended controls are:

  • SGC-GAK-1N: A structurally similar compound that is inactive against GAK.

  • Compound 18: A potent inhibitor of RIPK2 that does not affect GAK activity. The parallel use of this set of compounds allows for the confident attribution of experimental outcomes to GAK inhibition.

Q6: What are the recommended storage conditions for this compound?

A6: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to 3 years. Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Quantitative Data Summary

Table 1: In Vitro Potency and Affinity of this compound
TargetAssay TypeValueUnitReference
GAKKi3.1nM
GAKKD1.9nM
RIPK2KD110nM
ADCK3KD190nM
NLKKD520nM
GAK (cellular)NanoBRET IC50120 ± 50nM
RIPK2 (cellular)NanoBRET IC50360 ± 190nM
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
Cell LineAR StatusIC50 (µM)Assay ConditionsReference
LNCaPPositive0.05 ± 0.1572 hrs, MTS assay
LNCaPPositive0.6572 hrs, MTS assay
22Rv1Positive (AR-V7)0.17 ± 0.6572 hrs, MTS assay
22Rv1Positive (AR-V7)0.17Not specified
VCaPPositiveStrong inhibition at 10 µM48/72 hrs
PC3NegativeMinimal effect at 10 µM48/72 hrs
DU145NegativeMinimal effect at 10 µM48/72 hrs

Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound, SGC-GAK-1N (negative control), Compound 18 (RIPK2 control)

  • DMSO (vehicle)

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and control compounds in DMSO.

    • Create serial dilutions of the compounds in complete growth medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.1%).

    • Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract background absorbance.

    • Normalize the data to the vehicle-treated control wells.

    • Plot cell viability against compound concentration to determine the IC50 value.

Western Blotting for GAK Expression

This protocol outlines a general method for detecting GAK protein levels.

Materials:

  • Cell lysates

  • RIPA buffer with inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Primary antibodies (anti-GAK, anti-loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with the primary anti-GAK antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed for a loading control (e.g., β-actin, GAPDH).

Visualizations

GAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR Androgen->AR_inactive Binds AR_active AR AR_inactive->AR_active Activation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation GAK GAK GAK->AR_active Potentiates Activity Sgc_gak_1 This compound Sgc_gak_1->GAK Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Proposed GAK signaling pathway in AR-dependent cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_validation Validation (Optional) A Select Cell Lines (AR+ & AR-) B Culture Cells to Optimal Density A->B C Prepare this compound & Control Compounds B->C D Treat Cells with Compounds (Dose-Response) C->D E Incubate for 48-72 hours D->E F Perform Cell Viability Assay (e.g., MTS) E->F I Western Blot for GAK Expression E->I J Apoptosis Assay E->J G Measure Endpoint (e.g., Absorbance) F->G H Calculate % Viability and IC50 Values G->H

Caption: Workflow for assessing this compound cell line responses.

Troubleshooting_Logic Start Unexpected Results with This compound Treatment Q1 Is there no effect on cell viability? Start->Q1 A1_1 Check Cell Line AR Status: Is it AR-negative (e.g., PC3, DU145)? Q1->A1_1 Yes Q2 Is there high variability in the results? Q1->Q2 No A1_2 Verify Compound Integrity & Concentration A1_1->A1_2 A1_3 Check Treatment Duration A1_2->A1_3 A2_1 Ensure Consistent Cell Culture Conditions Q2->A2_1 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A2_2 Check Compound Solubility (use fresh DMSO) A2_1->A2_2 A2_3 Use Control Compounds (SGC-GAK-1N, Cmpd 18) A2_2->A2_3 A3_1 Check for Solvent (DMSO) Toxicity Q3->A3_1 Yes A3_2 Perform Dose-Response to Find Optimal Concentration A3_1->A3_2

Caption: A logical troubleshooting guide for this compound experiments.

References

SGC-GAK-1 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the chemical probe SGC-GAK-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, cell-active chemical probe for Cyclin G-Associated Kinase (GAK).[1][2][3] It functions as a kinase inhibitor with a high affinity for GAK's ATP-binding site.[4] GAK is a serine/threonine kinase involved in various cellular processes, including membrane trafficking, centrosome maturation, and mitosis.[3]

Q2: What are the recommended controls when using this compound?

To ensure robust interpretation of experimental results, it is highly recommended to use a probe set that includes:

  • This compound: The active chemical probe for GAK.

  • SGC-GAK-1N: A structurally related negative control that is significantly less potent against GAK.

  • A RIPK2 inhibitor (e.g., HY-19764 or compound 18 from Asquith et al., 2019): To control for the primary off-target of this compound, which is RIPK2.

Using these controls helps to confirm that an observed phenotype is due to the inhibition of GAK and not an off-target effect or a general property of the chemical scaffold.

Q3: What is the known off-target of this compound?

While this compound is highly selective for GAK in in-vitro kinase screens, cellular assays have identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a significant collateral target. The selectivity margin between GAK and RIPK2 is narrower in cellular contexts compared to in-vitro binding assays.

Q4: Why do I see different IC50 values for this compound in biochemical and cellular assays?

It is common to observe a rightward shift in the IC50 value of this compound in cellular assays compared to its in-vitro binding affinity (Kd or Ki). For example, while the in-vitro Kd is in the low nanomolar range, the cellular IC50 in a NanoBRET assay is around 110-120 nM. This difference is likely due to factors such as cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP.

Troubleshooting Unexpected Results

Scenario 1: I am observing a cellular phenotype with this compound, but not with my GAK siRNA/shRNA.

Possible Cause: This discrepancy could arise from several factors:

  • Off-target effect: The phenotype might be mediated by the inhibition of RIPK2 or another unforeseen off-target of this compound.

  • Incomplete knockdown: The siRNA/shRNA may not be sufficiently reducing GAK protein levels to produce the same effect as potent kinase inhibition.

  • Kinase-independent function: The phenotype might be related to a non-catalytic function of the GAK protein that is not affected by the kinase inhibitor but is lost upon protein depletion.

Troubleshooting Steps:

  • Validate GAK knockdown: Confirm the efficiency of your siRNA/shRNA at the protein level using Western blotting.

  • Use the recommended control set: Test whether the negative control (SGC-GAK-1N) is inactive and if a RIPK2-selective inhibitor recapitulates the phenotype. If the RIPK2 inhibitor produces the same effect, your phenotype is likely RIPK2-dependent.

  • Rescue experiment: In the knockdown cells, express a siRNA-resistant form of wild-type GAK and a kinase-dead GAK mutant. If the wild-type GAK rescues the phenotype but the kinase-dead mutant does not, it suggests the phenotype is dependent on GAK's kinase activity.

Scenario 2: this compound shows different anti-proliferative effects in my panel of cell lines, even though they express similar levels of GAK.

Possible Cause: The cellular context, including the expression of other kinases and the activation state of signaling pathways, can influence the response to GAK inhibition. For example, this compound has been shown to have potent anti-proliferative effects in androgen receptor (AR)-positive prostate cancer cell lines like LNCaP and 22Rv1, but minimal effects in AR-negative lines such as PC3 and DU145, despite similar GAK expression. This suggests that the role of GAK in proliferation can be context-dependent.

Troubleshooting Steps:

  • Characterize your cell lines: Analyze the expression and activation status of key signaling pathways in your cell lines that might interact with GAK or its downstream effectors.

  • Investigate the mechanism: In sensitive vs. resistant cell lines, examine downstream markers of GAK activity. For example, since GAK is involved in mitosis, you could assess for cell cycle arrest or markers of apoptosis (e.g., cleaved PARP, phosphorylated Histone H3).

Data Presentation

Table 1: In-Vitro Binding and Cellular Target Engagement of this compound and Controls

CompoundTargetAssay TypeKd / Ki (nM)Cellular IC50 (nM)
This compound GAK Binding (Kd)1.9-
GAK Binding (Ki)3.1-
GAK NanoBRET-110 - 120
RIPK2 Binding (Kd)110-
RIPK2 NanoBRET-360
SGC-GAK-1N GAK NanoBRET-> 5,000
RIPK2 NanoBRET-> 10,000
HY-19764 RIPK2 NanoBRET-2.2
GAK NanoBRET-> 10,000

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusThis compound IC50 (µM)
LNCaPPositive0.05 ± 0.15
22Rv1Positive0.17 ± 0.65
VCaPPositiveStrong inhibition at 10 µM
PC3NegativeMinimal effect
DU145NegativeMinimal effect

Data from MedchemExpress and Selleck Chemicals.

Experimental Protocols

Generalized Protocol for Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for assessing the intracellular potency of this compound. Specific details may need to be optimized for your cell line and experimental setup.

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or a cell line of interest) in appropriate media.

    • Co-transfect cells with plasmids encoding for the target kinase (e.g., GAK or RIPK2) fused to Nanoluc® luciferase and a fluorescent tracer.

  • Compound Preparation:

    • Prepare a stock solution of this compound, SGC-GAK-1N, and a RIPK2 inhibitor in DMSO.

    • Create a serial dilution of the compounds in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the serially diluted compounds to the cells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and 600 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

GAK_Inhibition_Workflow cluster_experiment Experimental Observation cluster_controls Controls cluster_interpretation Interpretation ObservedPhenotype Cellular Phenotype Observed (e.g., Apoptosis, Cell Cycle Arrest) GAK_Effect Phenotype is likely GAK-dependent ObservedPhenotype->GAK_Effect If SGC-GAK-1N is inactive AND RIPK2i is inactive RIPK2_Effect Phenotype is likely RIPK2-dependent ObservedPhenotype->RIPK2_Effect If SGC-GAK-1N is inactive AND RIPK2i is active OffTarget_Effect Phenotype is likely due to another off-target or scaffold effect ObservedPhenotype->OffTarget_Effect If SGC-GAK-1N is active SGC_GAK_1 This compound (Active Probe) SGC_GAK_1->ObservedPhenotype Induces SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->ObservedPhenotype Does not induce RIPK2i RIPK2 Inhibitor (e.g., HY-19764) RIPK2i->ObservedPhenotype Induces? GAK_Signaling_Hypothesis SGC_GAK_1 This compound GAK GAK Kinase SGC_GAK_1->GAK Inhibits RIPK2 RIPK2 Kinase SGC_GAK_1->RIPK2 Inhibits (Off-target) Downstream_GAK GAK Substrates (e.g., related to mitosis, clathrin uncoating) GAK->Downstream_GAK Phosphorylates Downstream_RIPK2 RIPK2 Substrates (e.g., NF-κB pathway) RIPK2->Downstream_RIPK2 Phosphorylates Cellular_Process_GAK Cellular Processes (Mitosis, Trafficking) Downstream_GAK->Cellular_Process_GAK Regulates Cellular_Process_RIPK2 Cellular Processes (Inflammation, Immunity) Downstream_RIPK2->Cellular_Process_RIPK2 Regulates

References

Improving the bioavailability of Sgc-gak-1 for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the GAK inhibitor, Sgc-gak-1, for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound in our in vivo cancer models despite its high in vitro potency. What is the likely cause?

A1: The most probable cause for diminished in vivo efficacy of this compound is its poor bioavailability.[1][2][3] this compound is subject to rapid metabolism in the liver by cytochrome P450 (CYP) enzymes, leading to rapid clearance from the systemic circulation.[1][2] This prevents the compound from reaching and maintaining therapeutic concentrations at the target site.

Q2: How can we overcome the rapid metabolism of this compound to improve its in vivo bioavailability?

A2: A proven strategy is the co-administration of this compound with a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT). ABT irreversibly inhibits CYP enzymes, thereby reducing the metabolic clearance of this compound and significantly increasing its plasma exposure.

Q3: Are there alternative formulation strategies we can explore to enhance this compound bioavailability?

A3: While co-administration with ABT is a validated approach, other formulation strategies commonly used for poorly soluble kinase inhibitors could be investigated. These include:

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate, potentially leading to improved absorption.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.

It is important to note that while these are established methods for improving bioavailability, specific quantitative data for their application with this compound is not yet available. Experimental validation would be required.

Q4: What is the primary mechanism of action of this compound, and what signaling pathways does it affect?

A4: this compound is a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase. GAK plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. By inhibiting GAK, this compound disrupts this process. GAK is also known to be involved in the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound Rapid metabolism by cytochrome P450 enzymes.Co-administer this compound with 1-aminobenzotriazole (ABT) to inhibit CYP-mediated metabolism. (See Protocol 1)
Poor solubility and dissolution of the compound in the gastrointestinal tract.Consider formulating this compound in a vehicle containing solubilizing agents. A previously used formulation is 5% NMP and 5% Solutol HS-15 in saline.
Precipitation of this compound in the formulation vehicle The compound has exceeded its solubility limit in the chosen vehicle.Gently warm the formulation and sonicate to aid dissolution. Prepare the formulation fresh before each use. If precipitation persists, consider alternative vehicle compositions or formulation strategies like nanosuspensions.
Inconsistent results between experimental cohorts Variability in drug administration or animal handling.Ensure consistent dosing volumes and techniques (e.g., oral gavage). Standardize animal fasting times before dosing.
Degradation of this compound in the formulation.Prepare fresh formulations for each experiment and store them appropriately, protected from light and extreme temperatures.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice with and without ABT Co-administration

Treatment Group Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h)
This compound (10 mg/kg, oral)870.251340.8
This compound (10 mg/kg, oral) + ABT (50 mg/kg, oral)1,245415,7866.2

Data synthesized from a study in male C57BL/6 mice. ABT was administered 2 hours prior to this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound with ABT for Pharmacokinetic Studies

1. Materials:

  • This compound

  • 1-aminobenzotriazole (ABT)

  • N-Methyl-2-pyrrolidone (NMP)

  • Solutol HS-15

  • Saline (0.9% NaCl)

  • Male C57BL/6 mice (8-12 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

2. Formulation Preparation:

  • ABT Formulation (50 mg/kg): Prepare a solution of ABT in a suitable vehicle (e.g., water or saline). The final dosing volume should be appropriate for the size of the mice (typically 5-10 mL/kg).

  • This compound Formulation (10 mg/kg):

    • Prepare a vehicle solution of 5% NMP and 5% Solutol HS-15 in saline.

    • Add the required amount of this compound to the vehicle to achieve a final concentration for a 10 mg/kg dose in the desired dosing volume.

    • Vortex and sonicate the mixture until the this compound is fully dissolved. Prepare this formulation fresh before use.

3. Animal Dosing:

  • Fast the mice for a standardized period (e.g., 4 hours) before dosing, with water available ad libitum.

  • Administer the ABT formulation orally to the mice.

  • Two hours after ABT administration, administer the this compound formulation orally.

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) at predetermined time points post-Sgc-gak-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collect blood via an appropriate method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.

  • Process the blood to separate plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis by LC-MS/MS.

5. Data Analysis:

  • Determine the plasma concentrations of this compound at each time point.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

GAK_in_Clathrin_Mediated_Endocytosis cluster_membrane Extracellular Extracellular Space Plasma_Membrane Cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding AP2->Cytoplasm Recycling Clathrin Clathrin AP2->Clathrin Recruitment Clathrin->Cytoplasm Recycling Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly GAK GAK GAK->AP2 Phosphorylation of µ2 subunit Uncoating Uncoating GAK->Uncoating Facilitates Sgc_gak_1 This compound Sgc_gak_1->GAK Inhibition Coated_Vesicle Clathrin-Coated Vesicle Coated_Pit->Coated_Vesicle Invagination & Scission Coated_Vesicle->Uncoating Endosome Endosome Uncoating->Endosome Vesicle Fusion

Caption: Role of GAK in Clathrin-Mediated Endocytosis.

GAK_EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Activation CME Clathrin-Mediated Endocytosis EGFR->CME Internalization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling GAK GAK GAK->CME Regulation Sgc_gak_1 This compound Sgc_gak_1->GAK Inhibition Degradation Lysosomal Degradation CME->Degradation Trafficking Degradation->Signaling Signal Termination Cell_Response Cellular Responses (Proliferation, Survival) Signaling->Cell_Response

Caption: GAK's role in modulating EGFR signaling.

experimental_workflow start Start formulation Prepare this compound and ABT Formulations start->formulation animal_prep Animal Preparation (Fasting) formulation->animal_prep abt_dose Administer ABT (50 mg/kg, oral) animal_prep->abt_dose wait Wait 2 Hours abt_dose->wait sgc_dose Administer this compound (10 mg/kg, oral) wait->sgc_dose blood_collection Serial Blood Collection sgc_dose->blood_collection plasma_prep Plasma Separation blood_collection->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: In vivo pharmacokinetic study workflow.

References

Validation & Comparative

SGC-GAK-1 vs. Other GAK Inhibitors: A Comparative Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin G-associated kinase (GAK) has emerged as a compelling target in various therapeutic areas, including cancer and virology. The development of potent and selective GAK inhibitors is crucial for elucidating its biological functions and for advancing drug discovery efforts. SGC-GAK-1 is a well-characterized chemical probe for GAK, but a thorough understanding of its performance relative to other GAK-targeting compounds is essential for its effective use and for the development of next-generation inhibitors. This guide provides an objective comparison of this compound with other known GAK inhibitors, supported by experimental data and detailed methodologies.

Kinase Selectivity Profile: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. The following table summarizes the selectivity of this compound and other GAK inhibitors against a panel of kinases, with data primarily derived from KINOMEscan™ assays. This assay format measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a higher binding affinity.

Kinase TargetThis compound (Kd, nM)Erlotinib (Kd, nM)Gefitinib (Kd, nM)Dasatinib (Kd, nM)Pelitinib (IC50, nM)SB203580 (% Inhibition @ 1µM)
GAK 1.9 - 4.5 [1][2]1100[3]1200[3]140[4]--
AAK1>10,000>10,000>10,000---
BIKE>10,000-----
STK16>10,000-----
EGFR >10,0000.4 - 2 0.5 - 33 3138.5 -
ERBB2 (HER2)>10,00010001100601255-
ABL1>10,000--<0.3 - 1.6 --
SRC>10,000--0.55 282-
LCK>10,000--1.1 --
RIPK21102148--High
p38α (MAPK14)-----High

Key Observations:

  • This compound demonstrates exceptional selectivity for GAK over other members of the NAK family (AAK1, BIKE, STK16) and shows minimal off-target binding across the kinome at a concentration of 1 µM. Its most notable off-target is RIPK2, though with a significantly lower affinity compared to GAK.

  • Erlotinib and Gefitinib , while exhibiting inhibitory activity against GAK, are primarily potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Their affinity for GAK is in the micromolar range, making them non-selective GAK inhibitors.

  • Dasatinib is a multi-targeted inhibitor with high potency against the ABL and SRC families of kinases. It also inhibits GAK, but with lower affinity compared to its primary targets.

  • Pelitinib is another potent EGFR inhibitor with some off-target activity against SRC family kinases.

  • SB203580 is a well-known inhibitor of p38 MAP kinase and has been reported to inhibit GAK.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental methodologies are crucial. Below are the key experimental protocols used to characterize the inhibitors discussed.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Detailed Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Kinase Preparation: A panel of kinases is expressed as fusions with a unique DNA tag.

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations in a multi-well plate.

  • Washing: Unbound kinase and test compound are washed away.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase measured is compared to a DMSO control (no inhibitor) to determine the percent of kinase bound. The dissociation constant (Kd) is then calculated from a dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target kinase within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Plating: Transfected cells are seeded into a multi-well plate.

  • Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a fixed concentration.

  • Equilibration: The plate is incubated to allow the binding to reach equilibrium.

  • Lysis and Substrate Addition: A detergent is added to lyse the cells, followed by the addition of the NanoLuc® substrate.

  • BRET Measurement: The luminescence signals from the donor (NanoLuc®) and the acceptor (tracer) are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the test compound that inhibits 50% of the tracer binding, is determined from a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (kinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor is titrated into a solution containing the kinase in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured.

Detailed Protocol:

  • Sample Preparation: The kinase and inhibitor solutions are prepared in the same buffer to minimize heats of dilution. The samples are thoroughly degassed.

  • Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired temperature.

  • Loading: The kinase solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small injections of the inhibitor solution are made into the kinase solution. The heat change after each injection is measured.

  • Data Acquisition: The raw data is recorded as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to kinase. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

GAK Signaling and Experimental Workflows

To provide context for the importance of selective GAK inhibition, the following diagrams illustrate the role of GAK in key cellular processes and a typical workflow for evaluating inhibitor selectivity.

GAK_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_Mitosis Mitosis Receptor Cargo Receptor AP2 AP2 Adaptor Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle uncoating Hsc70 Hsc70 Hsc70->CCV GAK GAK GAK->CCV recruits Hsc70 to GAK->Hsc70 activates GAK_mitosis GAK Centrosome Centrosome Maturation GAK_mitosis->Centrosome Spindle Spindle Assembly GAK_mitosis->Spindle Chromosome Chromosome Congression GAK_mitosis->Chromosome

GAK's role in clathrin-mediated endocytosis and mitosis.

Inhibitor_Selectivity_Workflow Start Test Compound KinomeScan KINOMEscan™ (Broad Panel Screening) Start->KinomeScan Data_Analysis Data Analysis (Identify On- and Off-Targets) KinomeScan->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Data_Analysis->Cellular_Assay Biophysical_Assay Biophysical Validation (e.g., ITC) Data_Analysis->Biophysical_Assay Conclusion Determine Selectivity Profile Cellular_Assay->Conclusion Biophysical_Assay->Conclusion

Workflow for determining kinase inhibitor selectivity.

Conclusion

This guide provides a comparative analysis of this compound and other GAK inhibitors, highlighting the superior selectivity of this compound as a chemical probe for studying GAK biology. The included experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The data clearly indicates that while several clinically approved kinase inhibitors demonstrate some activity against GAK, they lack the specificity required for dedicated GAK research. This compound, with its high potency and clean off-target profile, remains the tool of choice for selectively interrogating the function of GAK in cellular processes.

References

A Head-to-Head Comparison: SGC-GAK-1, a Potent GAK Inhibitor, and its Inactive Control, SGC-GAK-1N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase signaling and drug discovery, the use of well-characterized chemical probes is paramount to elucidating the cellular functions of target proteins. This guide provides a detailed comparison of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-associated kinase (GAK), and its structurally similar but biologically inactive control, SGC-GAK-1N. The availability of this matched pair of compounds allows for rigorous interrogation of GAK's roles in cellular processes.

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular functions, most notably the regulation of clathrin-mediated endocytosis and mitotic progression.[1][2] To facilitate the study of GAK, the Structural Genomics Consortium (SGC) has developed this compound, a chemical probe that demonstrates high affinity and selectivity for GAK.[3] Crucially, they also synthesized SGC-GAK-1N, a negative control compound that is structurally analogous to this compound but is designed to be inactive against GAK. This allows researchers to distinguish on-target effects of GAK inhibition from potential off-target or compound-specific effects.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the in vitro and in-cell performance of this compound and SGC-GAK-1N.

CompoundTargetIn Vitro Potency (K_d)In Vitro Potency (K_i)
This compound GAK1.9 nM3.1 nM
SGC-GAK-1N GAK> 50,000 nMNot Reported

Table 1: In Vitro Binding Affinity and Inhibitory Potency. This table clearly demonstrates the high affinity of this compound for GAK, while SGC-GAK-1N shows negligible binding.

CompoundCell LineCellular Target Engagement (IC_50)Antiproliferative Activity (IC_50)
This compound HEK293 (GAK)110 nMNot Reported
This compound LNCaPNot Reported~50 nM
This compound 22Rv1Not Reported~170 nM
SGC-GAK-1N HEK293 (GAK)> 5,000 nMNo effect observed at 10 µM

Table 2: Cellular Activity. This table illustrates the ability of this compound to engage GAK within a cellular context and inhibit the proliferation of certain cancer cell lines. In contrast, SGC-GAK-1N is inactive in these assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Kinase Binding Assay (TR-FRET)

This assay measures the direct binding of the compounds to the GAK kinase domain.

  • Reagents and Materials:

    • Recombinant human GAK protein

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Fluorescently labeled kinase tracer

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a master mix of GAK protein and the europium-labeled antibody in assay buffer and dispense into the assay plate.

    • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable delay (e.g., 100 µs).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the K_d or IC_50 values.

Cellular Target Engagement Assay (NanoBRET)

This assay quantifies the ability of the compounds to bind to GAK within living cells.

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding a NanoLuc-GAK fusion protein

    • Transfection reagent (e.g., FuGENE HD)

    • Opti-MEM I Reduced Serum Medium

    • NanoBRET Tracer

    • Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

    • Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO

    • White, opaque 384-well cell culture plates

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc-GAK plasmid and culture for 18-24 hours.

    • Harvest the cells and resuspend in Opti-MEM at a concentration of 2x10^5 cells/mL.

    • In the assay plate, add the serially diluted test compounds.

    • Add the NanoBRET Tracer to all wells.

    • Add the cell suspension to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the Nano-Glo substrate solution containing the extracellular inhibitor and add it to all wells.

    • Read the plate within 20 minutes on a luminometer capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).

    • Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC_50.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the compounds on cell proliferation and viability.

  • Reagents and Materials:

    • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

    • Appropriate cell culture medium and supplements

    • Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO

    • Opaque-walled 96-well cell culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Procedure:

    • Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control).

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the compound concentration to determine the IC_50 for cell growth inhibition.

Visualizing Pathways and Workflows

To further clarify the context and application of this compound and SGC-GAK-1N, the following diagrams illustrate key concepts.

GAK_in_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo-Receptor Complex AP2 AP-2 Adaptor Complex Cargo_Receptor->AP2 recruits Clathrin Clathrin Triskelia AP2->Clathrin recruits CCP Clathrin-Coated Pit (CCP) Clathrin->CCP assembles into CCV Clathrin-Coated Vesicle (CCV) CCP->CCV invaginates to form GAK GAK (Auxilin-2) CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle becomes Hsc70 Hsc70 Hsc70->CCV uncoats GAK->Hsc70 recruits & activates SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits

Figure 1: Role of GAK in Clathrin-Mediated Endocytosis and Inhibition by this compound. This diagram illustrates how GAK is crucial for the Hsc70-mediated uncoating of clathrin-coated vesicles, a key step in endocytosis. This compound directly inhibits GAK, thereby blocking this process.

Experimental_Workflow Start Hypothesis: GAK inhibition causes phenotype X Cell_Culture Treat cells with: 1. Vehicle (DMSO) 2. This compound (Active Probe) 3. SGC-GAK-1N (Negative Control) Start->Cell_Culture Assay Perform Phenotypic Assay (e.g., Cell Viability, Immunofluorescence) Cell_Culture->Assay Results Analyze Results Assay->Results Conclusion_On_Target Conclusion: Phenotype X is due to GAK inhibition. Results->Conclusion_On_Target Phenotype observed ONLY with this compound Conclusion_Off_Target Conclusion: Phenotype X is an off-target or compound-specific artifact. Results->Conclusion_Off_Target Phenotype observed with both or neither compound, or only with SGC-GAK-1N

Figure 2: Experimental Workflow for Validating On-Target Effects. This flowchart outlines the experimental logic for using this compound and its negative control, SGC-GAK-1N, to confirm that an observed cellular phenotype is a direct result of GAK inhibition.

Probe_Logic_Diagram cluster_compounds Chemical Tools cluster_targets Cellular Targets cluster_phenotypes Observed Phenotypes SGC_GAK_1 This compound GAK GAK SGC_GAK_1->GAK Inhibits (On-Target) RIPK2 RIPK2 (Known Off-Target) SGC_GAK_1->RIPK2 Inhibits (Off-Target) SGC_GAK_1N SGC-GAK-1N (Negative Control) SGC_GAK_1N->GAK Inactive SGC_GAK_1N->RIPK2 Inactive RIPK2_Inhibitor HY-19764 (RIPK2 Inhibitor) RIPK2_Inhibitor->GAK Inactive RIPK2_Inhibitor->RIPK2 Inhibits Phenotype_A GAK-dependent Phenotype GAK->Phenotype_A Leads to Phenotype_B RIPK2-dependent Phenotype RIPK2->Phenotype_B Leads to Other_Off_Targets Other Off-Targets

References

A Researcher's Guide: Deconvoluting GAK and RIPK2 Signaling with HY-19764 and Sgc-gak-1

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in kinase inhibitor research is ensuring that observed cellular effects are due to the inhibition of the intended target and not a result of off-target activities. This guide provides a comprehensive comparison of Sgc-gak-1, a potent Cyclin G-associated kinase (GAK) inhibitor, and HY-19764, a selective RIPK2 inhibitor, detailing how HY-19764 can be effectively used as a control to dissect the specific contributions of GAK and RIPK2 signaling in cellular studies.

This compound is a valuable chemical probe for studying the cellular functions of GAK, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation and membrane trafficking.[1] However, despite its high selectivity in broad kinase panels, this compound exhibits a significant off-target activity against Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways.[1][2] To address this, HY-19764 has been identified as a potent and selective RIPK2 inhibitor with negligible activity against GAK, making it an indispensable tool for researchers using this compound.[2][3]

This guide will provide a comparative analysis of these two compounds, present key experimental data, and offer detailed protocols for assays to differentiate their effects.

Comparative Analysis of this compound and HY-19764

The primary utility of using HY-19764 in conjunction with this compound lies in its ability to isolate the effects of RIPK2 inhibition from those of GAK inhibition. By comparing the cellular phenotype induced by this compound to that of HY-19764, researchers can confidently attribute specific outcomes to the inhibition of either GAK or RIPK2.

Key Characteristics and Applications:
  • This compound: A potent GAK inhibitor used to probe the biological functions of GAK. However, its off-target activity on RIPK2 necessitates the use of proper controls.

  • HY-19764: A highly selective RIPK2 inhibitor. It serves as a crucial negative control for the GAK-related effects of this compound and a positive control for RIPK2-mediated phenotypes.

  • SGC-GAK-1N: A structurally related, inactive analog of this compound that serves as a negative control for GAK inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in-cell potency of this compound and HY-19764 against their respective targets and off-targets.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTargetAssay TypeKd (nM)
This compoundGAKKINOMEscan1.9
RIPK2KINOMEscan110
HY-19764RIPK2Not specifiedPotent inhibitor
GAKNot specified>10,000

Table 2: Cellular Target Engagement (NanoBRET Assay)

CompoundTargetCell LineIC50 (nM)
This compoundGAKHEK293120 ± 50
RIPK2HEK293360 ± 190
HY-19764RIPK2Not specified2.2
GAKNot specified>10,000

Table 3: Comparative Effects on Prostate Cancer Cell Viability (72h incubation)

CompoundLNCaP IC50 (µM)22Rv1 IC50 (µM)
This compound0.65 ± 0.150.17 ± 0.05
SGC-GAK-1N (Negative Control)>100>100
HY-19764 (RIPK2 Control)99 ± 26>100

Signaling Pathways and Experimental Workflows

To visually represent the interplay between these compounds and their targets, as well as the experimental logic for their use, the following diagrams are provided.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 MDP/iE-DAP MDP / iE-DAP (Bacterial Peptidoglycan) MDP/iE-DAP->NOD1/2 TAK1 TAK1 RIPK2->TAK1 Ubiquitination (XIAP-mediated) XIAP XIAP XIAP->RIPK2 IKK Complex IKK Complex TAK1->IKK Complex Activation NF-kB NF-kB IKK Complex->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Transcription This compound This compound This compound->RIPK2 Inhibition (Off-target) HY-19764 HY-19764 HY-19764->RIPK2 Selective Inhibition

Caption: NOD2-RIPK2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_outcomes Possible Outcomes Start Cellular Phenotype Observed with this compound Question Is the phenotype due to GAK or RIPK2 inhibition? Start->Question Experiment Treat cells with: 1. This compound 2. HY-19764 3. SGC-GAK-1N (Negative Control) 4. Vehicle Control Question->Experiment Analysis Measure Cellular Endpoint (e.g., Cell Viability, NF-kB activation) Experiment->Analysis Interpretation Interpret Results Analysis->Interpretation Outcome1 Phenotype observed only with this compound => GAK-dependent effect Interpretation->Outcome1 Outcome2 Phenotype observed with both This compound and HY-19764 => RIPK2-dependent effect Interpretation->Outcome2 Outcome3 No phenotype observed with any inhibitor (compared to vehicle) => Re-evaluate initial observation Interpretation->Outcome3

Caption: Experimental workflow to delineate GAK vs. RIPK2 effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively implement these controls in their studies.

KINOMEscan™ Profiling for Kinase Selectivity

This assay is crucial for determining the selectivity of kinase inhibitors by quantifying their binding to a large panel of kinases.

  • Objective: To determine the dissociation constant (Kd) of this compound and HY-19764 against a broad range of kinases.

  • Methodology:

    • Assay Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

    • Procedure:

      • Kinases are tagged with DNA and incubated with the test compound and the immobilized ligand.

      • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

      • A dose-response curve is generated by varying the concentration of the test compound to calculate the Kd.

    • Data Analysis: The results are typically presented as the percentage of the control, and Kd values are calculated from the competition curves.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a compound to its target protein, providing a more physiologically relevant measure of target engagement.

  • Objective: To determine the intracellular IC50 values of this compound and HY-19764 for GAK and RIPK2.

  • Methodology:

    • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase (GAK or RIPK2) fused to NanoLuc® luciferase.

    • Assay Procedure:

      • Transfected cells are seeded in a multi-well plate.

      • Cells are treated with a cell-permeable fluorescent tracer that binds to the kinase.

      • The test compound is added in a dose-response manner to compete with the tracer.

      • Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Data Analysis: IC50 values are calculated from the dose-response curves of BRET signal versus compound concentration.

Cell Viability Assay

This assay is used to assess the effect of the inhibitors on cell proliferation and survival.

  • Objective: To compare the effects of this compound, HY-19764, and a negative control on the viability of cell lines of interest (e.g., prostate cancer cells).

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

    • Compound Treatment: Treat the cells with a serial dilution of this compound, HY-19764, SGC-GAK-1N, and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Viability Measurement: Assess cell viability using a suitable method, such as the MTS assay, which measures the metabolic activity of viable cells.

    • Data Analysis: Normalize the results to the vehicle control and calculate the IC50 values from the dose-response curves.

References

Validating GAK as the Primary Cellular Target of Sgc-gak-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate Cyclin G-associated kinase (GAK) as the primary cellular target of the chemical probe Sgc-gak-1. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their studies.

Introduction to this compound and GAK

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in crucial cellular processes, including clathrin-mediated endocytosis and mitotic spindle assembly.[1][2] Its dysregulation has been implicated in cancer, making it an attractive therapeutic target. This compound is a potent and selective chemical probe developed to study the cellular functions of GAK.[3] Validating that this compound engages and inhibits GAK specifically within the complex cellular environment is paramount for accurately interpreting experimental results.

Quantitative Comparison of this compound and Alternative GAK Inhibitors

This compound demonstrates high potency for GAK in both biochemical and cellular assays. While other clinically developed kinase inhibitors are known to inhibit GAK, they often suffer from a lack of selectivity, targeting other kinases with similar or greater affinity.[4]

CompoundTarget(s)GAK IC50 (in-cell, NanoBRET)GAK Kd (in vitro)GAK Ki (in vitro)Notes
This compound GAK 110 nM [3]1.9 nM 3.1 nM Highly selective probe for GAK. RIPK2 is a known cellular off-target (IC50 = 360 nM).
Sgc-gak-1N-> 50 µM--Structurally related negative control for this compound.
ErlotinibEGFR, GAKNot reported3.4 nM-Potent GAK inhibitor but also the primary target is EGFR (Kd = 1 nM).
DasatinibBCR-ABL, Src family kinases, GAKNot reportedLow nM range-Multi-targeted kinase inhibitor with significant GAK activity.
GefitinibEGFR, GAKNot reportedLow nM range-Primarily an EGFR inhibitor with potent GAK off-target effects.
PelitinibEGFR, GAKNot reportedLow nM range-Irreversible EGFR inhibitor that also potently binds to GAK.

Experimental Methodologies for Target Validation

Robust validation of GAK as the primary target of this compound in cells requires a multi-pronged approach. Here, we detail two key experimental protocols: the NanoBRET Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

This assay directly measures the engagement of this compound with GAK in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GAK protein and a fluorescent energy transfer probe that binds to the kinase's active site.

Experimental Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. For the assay, cells are transiently transfected with a vector encoding a NanoLuc®-GAK fusion protein.

  • Cell Seeding: Transfected cells are seeded into 96-well or 384-well white assay plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds (e.g., Sgc-gak-1N) for a specified incubation period (typically 1-2 hours) at 37°C.

  • Tracer Addition: A NanoBRET™ tracer, a fluorescent ligand that binds to the GAK active site, is added to the cells.

  • BRET Measurement: Following tracer addition, a substrate for NanoLuc® luciferase is added. The BRET signal, representing the proximity of the NanoLuc®-GAK to the fluorescent tracer, is measured using a luminometer.

  • Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control for a defined period to allow for compound entry and target engagement.

  • Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble GAK protein in the supernatant at each temperature is quantified. This is typically done by Western blotting using a GAK-specific antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble GAK as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizing GAK Signaling Pathways and Experimental Workflows

GAK's Role in Clathrin-Mediated Endocytosis

GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. GAK, in conjunction with the chaperone protein Hsc70, facilitates the uncoating of clathrin from newly formed vesicles, allowing for the recycling of clathrin molecules.

GAK_CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK Hsc70 Hsc70 GAK->Hsc70 activates Hsc70->CCV uncoats CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Clathrin_Recycled Recycled Clathrin CCV->Clathrin_Recycled GAK_Mitosis_Pathway cluster_mitosis Mitosis GAK GAK Centrosome Centrosome Integrity GAK->Centrosome Chromosome Chromosome Congression GAK->Chromosome Spindle Spindle Positioning GAK->Spindle Clathrin Clathrin Clathrin->Spindle Proper_Mitosis Proper Mitotic Progression Centrosome->Proper_Mitosis Chromosome->Proper_Mitosis Spindle->Proper_Mitosis Target_Validation_Workflow cluster_workflow Target Validation Workflow Biochemical_Assay In Vitro Kinase Assay (e.g., KINOMEscan) Cellular_Engagement In-Cell Target Engagement (e.g., NanoBRET, CETSA) Biochemical_Assay->Cellular_Engagement Confirms Potency & Selectivity Phenotypic_Assay Cellular Phenotypic Assay Cellular_Engagement->Phenotypic_Assay Links Engagement to Function Target_Validation Validated GAK as Primary Target Phenotypic_Assay->Target_Validation Negative_Control Negative Control (Sgc-gak-1N) Negative_Control->Phenotypic_Assay Controls for Compound Scaffold Effects Off_Target_Control Off-Target Control (RIPK2 inhibitor) Off_Target_Control->Phenotypic_Assay Controls for Known Off-Targets

References

SGC-GAK-1: A Comparative Guide to its Kinome Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinome selectivity of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-associated kinase (GAK). The data presented here is intended to assist researchers in interpreting experimental results and designing future studies.

Executive Summary

This compound is a chemical probe for GAK with a high binding affinity, demonstrating a dissociation constant (Kd) of 1.9 nM.[1] Extensive kinome-wide screening has revealed its high selectivity. This guide presents the available kinome scan data for this compound, comparing its binding affinity for GAK against other kinases. We also provide data for relevant control compounds: SGC-GAK-1N, a structurally related negative control, and HY-19764, a potent RIPK2 inhibitor that does not inhibit GAK. This allows for a thorough assessment of on- and off-target effects in cellular assays.

Kinome Scan Data Comparison

The following table summarizes the binding affinities of this compound and control compounds for GAK and key off-target kinases as determined by the KINOMEscan® assay. The data demonstrates the high selectivity of this compound for GAK.

Kinase TargetThis compoundSGC-GAK-1NHY-19764
GAK Kd = 1.9 nM [1]>10,000 nM (estimated)>10,000 nM[1][2]
RIPK2Kd = 110 nM[1]Not AvailableIC50 = 2.2 nM
ADCK3Kd = 190 nMNot AvailableNot Available
NLKKd = 520 nMNot AvailableNot Available

Note: A KINOMEscan assay of this compound at a concentration of 1 µM showed that no other kinases bound within 30-fold of the Kd for GAK.

Signaling Pathway and Experimental Workflow

To visualize the experimental process and the context of GAK signaling, the following diagrams are provided.

GAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Vesicle Clathrin-coated Vesicle Receptor->Vesicle Endocytosis GAK GAK GAK->Vesicle Phosphorylation & Regulation Clathrin Clathrin AP2 AP2 AP2->Vesicle Hsc70 Hsc70 Hsc70->Vesicle Vesicle->Clathrin Uncoating SGC_GAK_1 This compound SGC_GAK_1->GAK Inhibition

Figure 1: Simplified GAK signaling in clathrin-mediated endocytosis.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Incubation Incubation: Kinase, Ligand, Compound Mixture Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Wash Wash unbound kinase Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR qPCR of DNA tag Elution->qPCR Analysis Determine amount of bound kinase vs. control qPCR->Analysis

References

Confirming SGC-GAK-1 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to confirm target engagement of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-associated kinase (GAK), in a live-cell context. We present supporting experimental data, detail methodologies for key experiments, and compare this compound with other known GAK binders.

Introduction to this compound and its Target, GAK

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in diverse cellular processes, including clathrin-mediated trafficking, membrane sorting, and mitotic progression.[1][2] Its dysregulation has been implicated in various diseases, including cancer and Parkinson's disease.[1] this compound is a highly potent and selective, cell-active inhibitor of GAK with a reported in vitro binding affinity (Kᵢ) of 3.1 nM.[3] It serves as a crucial tool for elucidating the cellular functions of GAK. However, confirming that a compound reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug discovery and chemical biology.

Methods for Confirming Live-Cell Target Engagement

Several methods can be employed to verify the interaction of a small molecule inhibitor with its target protein in live cells. Here, we focus on the most relevant techniques for GAK and its inhibitors.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding in live cells.[4] It relies on energy transfer from a NanoLuc® luciferase-tagged kinase (the donor) to a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). An inhibitor competing with the tracer for the active site will disrupt BRET, leading to a measurable decrease in the signal.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. In this assay, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phospho-Flow Cytometry

For kinases, target engagement can be indirectly assessed by measuring the phosphorylation status of a known downstream substrate. Phospho-flow cytometry allows for the quantification of specific phosphorylated proteins at the single-cell level. By treating cells with a kinase inhibitor and then stimulating the signaling pathway, a reduction in the phosphorylation of the target's substrate can indicate that the inhibitor has engaged its target and blocked its catalytic activity.

Quantitative Comparison of GAK Inhibitors

The following table summarizes the available quantitative data for this compound and other kinase inhibitors known to engage GAK in live cells. The NanoBRET assay is the most extensively documented method for this compound.

CompoundTargetAssayCell LinePotency (IC₅₀/K𝘥)Citation(s)
This compound GAK NanoBRET HEK293 110 - 120 nM
This compoundRIPK2 (off-target)NanoBRETHEK293360 nM
SGC-GAK-1N (Negative Control)GAKNanoBRETHEK293> 5 µM
ErlotinibGAKNanoBRETHEK293910 nM
GefitinibGAKIn vitro kinase assay-Inhibition observed
SunitinibGAKIn vitro binding (K𝘥)-20 nM

Signaling Pathway and Experimental Workflows

GAK Signaling and Inhibition by this compound

GAK plays a crucial role in clathrin-mediated endocytosis by regulating the uncoating of clathrin-coated vesicles. It is also involved in the progression of mitosis. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of GAK and preventing the phosphorylation of its substrates.

GAK_Signaling_Pathway GAK Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK AP2 AP-2 GAK->AP2 phosphorylates Hsc70 Hsc70 GAK->Hsc70 activates Mitosis Mitotic Progression GAK->Mitosis Hsc70->CCV uncoats CCV->GAK recruits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle becomes SGC_GAK_1 This compound SGC_GAK_1->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis and mitosis, and its inhibition by this compound.

NanoBRET™ Target Engagement Experimental Workflow

The NanoBRET assay provides a robust and quantitative method for measuring inhibitor binding in live cells. The workflow is amenable to high-throughput screening.

NanoBRET_Workflow NanoBRET Target Engagement Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfection Transfect cells with NanoLuc-GAK fusion vector Seeding Seed cells in assay plates Transfection->Seeding Tracer_Addition Add NanoBRET Tracer Seeding->Tracer_Addition Inhibitor_Addition Add this compound or other test compounds Tracer_Addition->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Substrate_Addition Add NanoLuc Substrate Incubation->Substrate_Addition BRET_Measurement Measure BRET signal (Luminometer) Substrate_Addition->BRET_Measurement IC50_Calculation Calculate IC50 values BRET_Measurement->IC50_Calculation

Caption: A simplified workflow for the NanoBRET Target Engagement assay.

Experimental Protocols

NanoBRET™ Target Engagement Assay Protocol (Adapted for GAK)
  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-GAK fusion protein.

    • Transfected cells are harvested and seeded into 384-well white assay plates.

  • Compound and Tracer Addition:

    • A NanoBRET™ tracer molecule, which binds to the ATP pocket of GAK, is added to the cells at a predetermined optimal concentration.

    • Serial dilutions of this compound or other test compounds are then added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plate is incubated for a specified period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO₂ to allow the compounds and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • A Nano-Glo® substrate is added to the wells, which is converted by the NanoLuc® luciferase to produce a luminescent signal.

    • The plate is immediately read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The BRET ratios are then plotted against the concentration of the test compound, and the IC₅₀ value is determined using a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA®) Protocol (General)
  • Cell Treatment:

    • Culture cells to the desired confluency and treat with either the test compound (e.g., this compound) at various concentrations or a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble GAK in each sample using Western blotting with a GAK-specific antibody.

  • Data Analysis:

    • The band intensities from the Western blot are quantified and plotted against the temperature to generate a melting curve.

    • A shift in the melting temperature (Tₘ) in the presence of the compound indicates target stabilization and engagement.

Conclusion

Confirming target engagement in live cells is paramount for the validation of chemical probes and the development of therapeutic agents. For this compound, the NanoBRET™ assay provides a robust, quantitative, and high-throughput method to directly measure its binding to GAK within the cellular environment. The available data clearly demonstrates the high potency of this compound for GAK in live cells and also reveals its off-target interaction with RIPK2, highlighting the importance of cellular selectivity profiling. While alternative methods like CETSA® and phospho-flow cytometry offer valuable, complementary approaches to assess target engagement, specific data for their application to this compound is less prevalent in the literature. For a comprehensive understanding of a compound's cellular activity, a multi-faceted approach employing a combination of these techniques is recommended. The use of the provided negative control, SGC-GAK-1N, is also crucial to attribute observed cellular phenotypes specifically to the inhibition of GAK.

References

SGC-GAK-1: A Comparative Analysis of In Vitro and In Cellulo Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in cellulo potency of SGC-GAK-1, a chemical probe for Cyclin G-associated kinase (GAK). The information presented is supported by experimental data to aid in the objective assessment of this inhibitor for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of this compound in various experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeMetricValue (nM)Notes
GAKKINOMEscanKd1.9High-affinity binding.[1][2]
GAKIsothermal Titration Calorimetry (ITC)KD4.5Potent affinity confirmed by ITC.
GAKLigand Binding DisplacementKi3.1Potent inhibition constant.[3][4]
RIPK2KINOMEscanKd11058-fold weaker binding compared to GAK.[5]
ADCK3KINOMEscanKd190Off-target binding.
NLKKINOMEscanKd520Off-target binding.
AAK1Ligand Binding DisplacementKi53,000Weak inhibition.
STK16Ligand Binding DisplacementKi51,000Weak inhibition.

Table 2: In Cellulo Potency of this compound

Target/Cell LineAssay TypeMetricValue (nM)Notes
GAKNanoBRET Target EngagementIC50110Potent target engagement in live cells.
RIPK2NanoBRET Target EngagementIC50360Off-target engagement observed in cells.
LNCaP (Prostate Cancer)Cell ViabilityIC50650Potent antiproliferative activity.
22Rv1 (Prostate Cancer)Cell ViabilityIC50170Potent antiproliferative activity.
PC3 (Prostate Cancer)Cell ViabilityIC50>10,000Minimal effect on cell viability.
DU145 (Prostate Cancer)Cell ViabilityIC50>10,000Minimal effect on cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Assay

The KINOMEscan™ assay platform (DiscoverX) is an active site-directed competition binding assay used to determine the binding affinity of a test compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Kinase-tagged T7 phage is incubated with the test compound (this compound) at various concentrations.

    • An immobilized ligand is added to the mixture, which competes with the test compound for binding to the kinase active site.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the phage DNA.

    • Dissociation constants (Kd) are calculated from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures the apparent affinity of a test compound for a target protein.

  • Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (GAK-Nluc) and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a vector expressing the full-length GAK protein fused to NanoLuc® luciferase.

    • Transfected cells are seeded into 384-well plates.

    • Cells are treated with the NanoBRET™ tracer and the test compound (this compound) at various concentrations.

    • After a 1-hour incubation, the BRET signal is measured using a luminometer.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay

The effect of this compound on the viability of prostate cancer cell lines was assessed to determine its antiproliferative activity.

  • Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and DU145 prostate cancer cell lines were used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or a vehicle control (DMSO).

    • Cell viability is measured at 48 or 72 hours post-treatment using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • IC50 values are determined from the dose-response curves.

Mandatory Visualization

Experimental Workflow for Kinase Inhibition Profiling

G cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis cluster_data Data Comparison & Conclusion a Compound Synthesis (this compound) b KINOMEscan Assay a->b c Isothermal Titration Calorimetry (ITC) a->c d Determine Kd and Ki (Binding Affinity) b->d c->d i Compare In Vitro vs. In Cellulo Potency d->i e Cell Line Culture (e.g., HEK293, LNCaP) f NanoBRET Assay e->f g Cell Viability Assay e->g h Determine IC50 (Cellular Potency) f->h g->h h->i j Assess Selectivity Profile i->j k Evaluate Therapeutic Potential j->k

Caption: Workflow for assessing kinase inhibitor potency and selectivity.

GAK Signaling in Clathrin-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition receptor Transmembrane Receptor (e.g., EGFR) ap2 AP2 Adaptor Complex receptor->ap2 recruits cargo Cargo cargo->receptor clathrin Clathrin ap2->clathrin recruits vesicle Clathrin-Coated Vesicle clathrin->vesicle forms gak GAK gak->vesicle phosphorylates AP2 (promotes uncoating) hsc70 Hsc70 hsc70->vesicle assists in uncoating uncoated_vesicle Uncoated Vesicle vesicle->uncoated_vesicle uncoating sgc_gak_1 This compound sgc_gak_1->gak inhibits

Caption: Role of GAK in clathrin-coated vesicle uncoating.

References

Safety Operating Guide

Proper Disposal and Handling of SGC-GAK-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of SGC-GAK-1, a potent and selective inhibitor of cyclin G-associated kinase (GAK). Adherence to these procedures is critical due to the compound's potential hazards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste and must not be poured down the drain or discarded as regular trash.[1] The core principle for its disposal is to transfer it to an approved and licensed hazardous waste disposal facility.[1]

Summary of Key Safety and Disposal Data

For quick reference, the following table summarizes the critical information for handling and disposing of this compound.

ParameterInformationSource
Chemical Name 6-Bromo-N-(3,4,5-trimethoxyphenyl)-4-quinolinamine[2]
Molecular Formula C₁₈H₁₇BrN₂O₃[3]
Molecular Weight 389.2 g/mol
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.
Storage Conditions Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it. The container must be made of a material compatible with the solvents used to dissolve the compound (e.g., DMSO, ethanol).

  • Do not mix this compound waste with other incompatible chemical waste streams. Refer to the incompatible materials listed in the table above.

2. Waste Collection and Container Management:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials (e.g., weighing paper, pipette tips) in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container. Ensure the container is compatible with the solvent used.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Container Integrity: Ensure waste containers are in good condition, with no leaks or cracks, and are kept closed when not in use.

3. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and secure.

  • Ensure secondary containment to prevent the spread of material in case of a spill.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with an accurate description of the waste , including the chemical name and estimated quantity.

  • Follow all institutional procedures for waste manifest documentation.

Experimental Protocols Utilizing this compound

This compound is a valuable chemical probe for studying the cellular functions of GAK. Below are detailed methodologies for common experiments involving this inhibitor.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Assay (e.g., TR-FRET)

This protocol assesses the inhibitory activity of this compound against GAK.

  • Reagent Preparation: Prepare the assay buffer, recombinant GAK enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a suitable microplate, add the GAK enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., a labeled antibody that recognizes the phosphorylated substrate for a TR-FRET assay).

  • Data Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ or Kᵢ value.

GAK's Role in Cellular Trafficking

Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. The following diagram illustrates the workflow of GAK's involvement in uncoating clathrin vesicles.

GAK_Pathway cluster_0 Cellular Process: Clathrin-Mediated Endocytosis cluster_1 Inhibition by this compound vesicle_formation Clathrin-Coated Vesicle Formation hsc70 Hsc70 (Chaperone) vesicle_formation->hsc70 recruits gak GAK (Cyclin G-Associated Kinase) hsc70->gak interacts with uncoating Clathrin Uncoating gak->uncoating facilitates cargo_release Cargo Release into Cytosol uncoating->cargo_release sgc_gak_1 This compound inhibition Inhibition of GAK Activity sgc_gak_1->inhibition inhibition->gak

Caption: Workflow of GAK in Clathrin Vesicle Uncoating and its Inhibition.

By understanding and implementing these safety and disposal procedures, laboratory professionals can minimize risks and ensure a safe working environment while effectively utilizing this compound in their research.

References

Personal protective equipment for handling Sgc-gak-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Sgc-gak-1, a potent and selective inhibitor of cyclin G-associated kinase (GAK).

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

GHS Classification:

  • Acute toxicity, Oral (Category 4), H302[1]

  • Acute aquatic toxicity (Category 1), H400[1]

  • Chronic aquatic toxicity (Category 1), H410[1]

Precautionary Statements:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • If swallowed, call a poison center or doctor/physician if you feel unwell.

  • Rinse mouth.

  • Collect spillage.

  • Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety when handling this compound.

PPE Category Recommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended. Gloves should be changed regularly and immediately if contaminated.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is advised.
Body Protection A lab coat or disposable gown should be worn to prevent skin contact.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Avoid inhalation, and contact with eyes and skin.

  • Avoid the formation of dust and aerosols.

  • Use caution to avoid generating dust when weighing and transferring.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Store at -20°C for the powder form or -80°C when in solvent.

  • Keep away from direct sunlight and sources of ignition.

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure Route First Aid Procedure
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Physical and Chemical Properties

Property Value
Molecular Formula C₁₈H₁₇BrN₂O₃
Molecular Weight 389.2 g/mol
CAS Number 2226517-76-4
Appearance Light yellow to yellow solid
Purity ≥98% (HPLC)
Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL
Stability Stable for at least 4 years.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste. Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols

Detailed, step-by-step experimental protocols for toxicity and reactivity studies of this compound are not available in the provided search results. However, the biological activity of this compound has been characterized in cell-based assays. For instance, its anti-proliferative activity was evaluated in various prostate cancer cell lines. Researchers should refer to published literature, such as the Journal of Medicinal Chemistry, for detailed methodologies of such experiments.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

SGC_GAK1_Handling_Workflow A Hazard Assessment Review SDS B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B Required PPE C Engineering Controls (Fume Hood) B->C Prepare Workspace D Handling Procedures (Weighing, Dissolving) C->D Begin Experiment E Storage (-20°C / -80°C) D->E Store Unused Compound F Spill Management D->F If Spill Occurs G Decontamination D->G After Handling F->G Clean & Neutralize H Waste Disposal (Chemical Waste) G->H Dispose of Waste I Doff PPE H->I Final Step

Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.